(4-Chloronaphthalen-1-yl)methanamine hydrochloride
Description
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Properties
Molecular Formula |
C11H11Cl2N |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
(4-chloronaphthalen-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H |
InChI Key |
OYNHLOPNZUSOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(4-Chloronaphthalen-1-yl)methanamine hydrochloride chemical structure and properties
[1]
Executive Summary: The "Anchor" Scaffold
(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a high-value building block in medicinal chemistry, distinguished by its lipophilic bulk and electronic modulation .[1] Unlike the unsubstituted 1-naphthylmethanamine, the chlorine atom at the para-position (C4) introduces a specific electronic dipole and blocks metabolic oxidation at the active C4 site.[1] This moiety is frequently employed to optimize hydrophobic interactions in GPCR ligands (e.g., adenosine, cannabinoid receptors) and antifungal agents (allylamine class).
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
Structural Identity
The molecule consists of a naphthalene bicyclic system substituted at the C1 position with a methylamine group and at the C4 position with a chlorine atom. The hydrochloride salt form enhances stability and water solubility compared to the free base.
| Property | Data |
| IUPAC Name | (4-Chloronaphthalen-1-yl)methanamine hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 228.12 g/mol |
| Exact Mass (Cation) | 191.0502 Da |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics |
| pKa (Predicted) | ~9.5 (Amine conjugate acid) |
| LogP (Predicted) | ~2.7 (Free base) |
| H-Bond Donors | 3 (Ammonium form) |
| H-Bond Acceptors | 0 |
Electronic & Steric Analysis[1]
-
Chlorine Substituent: The Cl atom at C4 exerts a weak deactivating inductive effect (-I) but a resonant donating effect (+M) on the ring system.[1] Crucially, it occupies a "lipophilic pocket" in protein binding sites, often increasing potency by displacing active site water molecules.
-
Amine "Warhead": The primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonylation. In the salt form (
), it acts as a critical cation-pi interactor or salt-bridge former in biological targets.[1]
Synthetic Methodology
Core Directive: The synthesis must prioritize regioselectivity to avoid the 1,5- or 1,8-isomers. The most robust route utilizes 4-chloro-1-naphthonitrile as the starting material, ensuring the carbon skeleton is pre-functionalized.[1]
Validated Protocol: Nitrile Reduction
Reaction Class: Nucleophilic Hydride Reduction[1]
Reagents:
-
Precursor: 4-Chloro-1-naphthonitrile (CAS: 136464-31-2)[1]
-
Reductant: Borane-Tetrahydrofuran Complex (
) or Lithium Aluminum Hydride ( )[1] -
Solvent: Anhydrous THF
-
Quench: Methanol / HCl
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with 4-chloro-1-naphthonitrile (1.0 eq) and anhydrous THF (0.2 M concentration).[1]
-
Reduction: Cool to 0°C. Dropwise add
(1.0 M solution, 3.0 eq) over 20 minutes.-
Causality: Slow addition prevents runaway exotherms and minimizes nitrile trimerization side-reactions.[1]
-
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The nitrile spot (
) must disappear; the amine stays at the baseline.
-
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy residual borane. Then add 6N HCl (5.0 eq) and reflux for 1 hour to cleave the boron-amine complex.
-
Isolation: Basify with 2N NaOH to pH > 12. Extract with Dichloromethane (
).[1] Dry organics over and concentrate. -
Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2.0 M HCl in ether dropwise at 0°C. Filter the white precipitate.
Visualization of Synthesis Pathway
Caption: Figure 1. Regioselective synthesis via nitrile reduction to ensure isomeric purity.
Analytical Characterization (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
8.40 (br s, 3H): Ammonium protons (
).[1] Disappears on shake. -
8.2 – 7.6 (m, 5H): Aromatic protons.
-
Diagnostic: Look for the distinctive splitting of the naphthalene ring. The protons at C2 and C3 will appear as doublets (
Hz) due to the 1,4-substitution pattern.
-
-
4.45 (s, 2H): Benzylic methylene (
).[1] This singlet confirms the reduction of the nitrile.
Infrared Spectroscopy (FT-IR)
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "super-hydrophobic" fragment.[1] It is often screened against:
-
Serotonin Transporters (SERT): Analogous to the distal ring of Sertraline.[1]
-
Squalene Epoxidase: A core scaffold for allylamine antifungals (e.g., Naftifine derivatives).
Mechanistic Role in GPCR Ligands
The 4-chloro substituent provides a "chlorine scan" opportunity.[1] Replacing a hydrogen with chlorine increases lipophilicity (
Biological Pathway Interaction
The following diagram illustrates how this scaffold integrates into the synthesis of putative antifungal agents (Naftifine analogs).
Caption: Figure 2. Utilization of the scaffold in the synthesis of ergosterol biosynthesis inhibitors.
Handling and Safety
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54272661, (4-chloronaphthalen-1-yl)methanamine hydrochloride.[1] Retrieved from [Link][1]
-
European Journal of Medicinal Chemistry. (2024). Naphthalen-1-ylethanamine-containing small molecule inhibitors of the papain-like protease of SARS-CoV-2.[1][4] (Contextual relevance for naphthylamine scaffolds). Retrieved from [Link]
Sources
Technical Guide: Physicochemical Profiling & Utility of (4-Chloronaphthalen-1-yl)methanamine Hydrochloride
[1]
Executive Summary
(4-Chloronaphthalen-1-yl)methanamine hydrochloride (CAS: 1955540-50-7) is a specialized naphthalene-based building block used primarily in the synthesis of antifungal agents (allylamine class), kinase inhibitors, and GPCR ligands.[1] Structurally, it consists of a lipophilic naphthalene core substituted with an electron-withdrawing chlorine atom at the 4-position and a primary amine handle at the 1-position, stabilized as a hydrochloride salt.[1]
This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the interplay between the lipophilic aromatic core and the ionizable amine. It details experimental protocols for characterization, stability profiling, and synthetic utility, designed to support medicinal chemistry campaigns optimizing for potency and metabolic stability.
Chemical Identity & Structural Analysis[1][2][3]
The compound is a hydrochloride salt of a primary amine attached to a chloronaphthalene scaffold. The 4-chloro substituent is critical; it blocks metabolic hydroxylation at the para-position (a common metabolic soft spot in naphthalene drugs like terbinafine) and modulates the electronic density of the ring system.
| Property | Detail |
| IUPAC Name | (4-chloronaphthalen-1-yl)methanamine hydrochloride |
| CAS Number | 1955540-50-7 |
| Molecular Formula | |
| Molecular Weight | 228.12 g/mol (Salt) / 191.66 g/mol (Free Base) |
| SMILES | Cl.ClC1=CC=C(CN)C2=CC=CC=C12 |
| Physical State | White to off-white crystalline solid |
| Stoichiometry | 1:1 (Amine : HCl) |
Physicochemical Profiling
Expert Insight: The presence of the 4-chloro group significantly alters the lipophilicity profile compared to the parent 1-naphthalenemethanamine, while the methylene spacer insulates the amine pKa from strong electronic perturbation.
Solid-State Properties[1]
-
Melting Point: Typically >240°C with decomposition.[1]
-
Note: Hydrochloride salts of naphthalene methylamines possess high lattice energy.[1] The exact onset depends on crystal habit and residual solvent.[1]
-
Protocol: Determine via DSC (Differential Scanning Calorimetry) at 10°C/min under
to distinguish dehydration (if hydrated) from melting/decomposition.
-
-
Hygroscopicity: Moderately hygroscopic.[1]
-
Handling: The salt can absorb atmospheric moisture to form hydrates.[1] Store in a desiccator at 2-8°C.
-
Solution-State Properties (Predicted & Derived)
The following values are derived from Structure-Activity Relationship (SAR) analysis of analogous naphthalene systems (e.g., 1-naphthalenemethanamine, terbinafine intermediates).
| Property | Value (Est.) | Scientific Rationale |
| pKa (Amine) | 8.8 – 9.0 | The naphthalene ring is electron-withdrawing relative to phenyl.[1] The 4-Cl exerts a weak inductive effect ( |
| LogP (Free Base) | ~3.5 – 3.8 | 1-Naphthalenemethanamine has a LogP ~2.[1]8. The 4-Cl substituent adds ~0.7–1.0 log units of lipophilicity.[1] |
| LogD (pH 7.4) | ~1.5 – 2.0 | At physiological pH, the amine is predominantly protonated ( |
| Solubility | High (Water) | The HCl salt is highly soluble in water and methanol (>50 mg/mL) but insoluble in non-polar solvents (hexane, ether). |
Physicochemical Characterization Workflow
To validate these properties in a new batch, follow this logical workflow:
Figure 1: Sequential workflow for physicochemical profiling. Purity confirmation is a prerequisite to avoid errors in pKa determination caused by synthesis byproducts.
Synthetic Routes & Impurity Profile
Understanding the synthesis is crucial for identifying potential impurities (e.g., des-chloro analogs or dimers).
Primary Synthetic Pathway (Nitrile Reduction)
The most robust route involves the reduction of 4-chloro-1-naphthonitrile.[1]
-
Precursor: 1-Chloronaphthalene is brominated to 1-bromo-4-chloronaphthalene.[1]
-
Cyanation: Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed cyanation yields 4-chloro-1-naphthonitrile.[1]
-
Reduction:
-
Reagent: Borane-THF (
) or Raney Nickel/ . -
Critical Control: Avoid
at high temperatures to prevent de-halogenation (loss of the 4-Cl atom).
-
-
Salt Formation: Treatment with anhydrous HCl in diethyl ether/dioxane.[1]
Alternative Pathway (Reductive Amination)
Reaction of 4-chloro-1-naphthaldehyde with ammonia/hydroxylamine followed by reduction.[1]
-
Impurity Risk:[1] Secondary amine formation (dimerization) if the imine reduction is not strictly controlled.
Figure 2: Retrosynthetic analysis showing two viable pathways. The nitrile route is generally preferred to avoid secondary amine byproducts.
Experimental Protocols
Analytical Characterization (QC)
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 220 nm (Amide/Amine absorption) and 280 nm (Naphthalene characteristic).
-
-
1H NMR (DMSO-d6, 400 MHz):
-
Look for the methylene singlet (
) around 4.4–4.6 ppm. -
Exchangeable protons (
) typically appear as a broad singlet at 8.5–9.0 ppm. -
Aromatic region: 7.5–8.3 ppm (multiplets, integration 6H).
-
Solubility & Stability Assay
Objective: Determine stability in simulated physiological fluids.
-
Preparation: Dissolve 1 mg of compound in 1 mL PBS (pH 7.4).
-
Incubation: Shake at 37°C for 24 hours.
-
Analysis: Inject into HPLC at T=0, T=4h, T=24h.
-
Criteria: >99% recovery indicates hydrolytic stability (expected for this structure).[1]
Biological & Pharmaceutical Context
This molecule acts as a pharmacophore scaffold rather than a standalone drug.[1] Its value lies in the 4-chloro substitution:
-
Metabolic Blocking: Unsubstituted naphthalenes are rapidly metabolized by CYP450 enzymes to epoxides or naphthols.[1] The 4-chloro group sterically and electronically hinders oxidation at the para-position, extending half-life (
). -
Lipophilic Vector: The naphthalene ring drives hydrophobic collapse into protein binding pockets (e.g., kinase ATP sites or GPCR transmembrane domains), while the amine provides a solubilizing, ionizable anchor for hydrogen bonding (e.g., with Asp/Glu residues).
References
-
ChemScene. (2024).[1] (4-Chloronaphthalen-1-yl)methanamine hydrochloride Product Data. Retrieved from [2]
-
PubChem. (n.d.).[1] 1-Naphthalenemethanamine (Analogous Physicochemical Data). National Library of Medicine.[1] Retrieved from
-
Organic Syntheses. (1941).[1][3]
-Naphthonitrile Synthesis (General Cyanation Protocol). Org. Synth. Coll. Vol. 1, p.153.[3] Retrieved from -
Zhang, X., et al. (2017).[4] General and Mild Nickel-Catalyzed Cyanation of Aryl Chlorides with Zn(CN)2. Organic Letters, 19(8), 2118–2121. Retrieved from
-
Fisher Scientific. (2023).[1] Safety Data Sheet: Methylamine Hydrochloride (General Amine Salt Handling). Retrieved from
Sources
- 1. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. chemscene.com [chemscene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
solubility of (4-Chloronaphthalen-1-yl)methanamine hydrochloride in water vs organic solvents
[1]
Executive Summary & Physicochemical Profile[1]
(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a lipophilic aryl-alkyl amine salt.[1] Its solubility behavior is governed by a "tug-of-war" between the highly polar, ionic ammonium chloride headgroup and the large, planar, hydrophobic chloronaphthalene tail.
Understanding this duality is critical: while the salt form is designed for water solubility, the significant lipophilicity of the naphthalene ring often suppresses aqueous solubility compared to simpler benzylamines, making lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO) the superior choices for high-concentration processing.[1]
Compound Snapshot
| Property | Detail | Implication |
| Chemical Structure | C₁₁H₁₀ClN[1][2][3][4][5] · HCl | Amphiphilic salt character.[1] |
| Molecular Weight | 228.12 g/mol | Moderate size; diffusion rates typical for small molecules. |
| LogP (Free Base) | ~3.4 (Predicted) | High lipophilicity; free base will partition strongly into organics.[1] |
| Salt Form | Hydrochloride | Increases lattice energy; improves aqueous solubility but reduces solubility in non-polar organics.[1] |
| Key Risk | Hydrolysis/Disproportionation | In unbuffered water, pH may drift; sensitive to strong bases which precipitate the free base.[1] |
Solubility in Water vs. Organic Solvents[1][7]
The following matrix details the solubility behavior based on solvent polarity and dielectric constant.
Aqueous Solubility (Water)[1][2]
-
Behavior: Moderate to Good. The ionic interaction between water and the ammonium cation (
) drives dissolution.[1] -
Limitations: The "Salting-Out" effect is pronounced. The hydrophobic surface area of the chloronaphthalene ring disrupts the water structure (hydrophobic effect). Consequently, solubility is significantly lower than that of phenylmethanamine HCl.[1]
-
pH Dependence: Critical.[1]
Organic Solvent Solubility
| Solvent Class | Examples | Solubility Rating | Mechanism / Utility |
| Polar Protic | Methanol, Ethanol | Excellent | Primary Choice. Solvates both the ionic head (H-bonding) and the aromatic tail (dispersion forces).[1] Ideal for recrystallization. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions disrupt the crystal lattice. Used for stock solutions in biological assays.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Unusual for salts, but the large lipophilic tail allows significant solubility in DCM, often via ion-pairing mechanisms.[1] |
| Non-Polar | Hexane, Toluene | Insoluble | The crystal lattice energy dominates; solvent-solute interactions are too weak to overcome ionic bonds.[1] |
| Ethers | THF, Diethyl Ether | Poor | Generally poor solubility for the HCl salt; often used as an anti-solvent to precipitate the product.[1] |
Visualization: Solubility Decision Framework
The following diagram illustrates the logical flow for solvent selection based on the intended application (Reaction, Purification, or Analysis).
Figure 1: Strategic solvent selection workflow based on process goals. Green nodes indicate optimal solubility; Yellow indicates conditional utility.
Thermodynamic Considerations & Recrystallization Strategy
For purification, relying solely on water is risky due to the potential for oiling out (formation of a liquid free-base phase) if the pH fluctuates. The authoritative approach for purifying this class of naphthalene-amines is recrystallization from alcohol or alcohol/ether mixtures.[1]
Mechanism of Dissolution
1-
Lattice Energy: High. The ionic bond (
) + - stacking of naphthalene rings creates a stable solid. -
Solvation Energy:
-
In Water: High enthalpic penalty to create a cavity for the naphthalene ring.[1] Entropy decreases (ordering of water). Result: Limited solubility.
-
In Methanol: Favorable van der Waals interactions with the naphthalene ring + H-bonding with the ammonium chloride. Result: High solubility.
-
Protocol: Recrystallization (Self-Validating)
This protocol ensures high purity by leveraging the differential solubility in Ethanol (solvent) and Diethyl Ether (anti-solvent).[1]
-
Dissolution: Place 1.0 g of crude salt in a flask. Add absolute Ethanol dropwise at reflux (approx. 78°C) until fully dissolved. Validation: Solution should be clear. If particulates remain, hot filter.[1]
-
Nucleation: Remove from heat. Allow to cool slowly to room temperature.
-
Anti-Solvent Addition: If no crystals form, add Diethyl Ether dropwise until a faint turbidity persists.[1]
-
Crystallization: Cool to 4°C for 4-12 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold Ether (removes lipophilic impurities).
Experimental Determination of Solubility (Shake-Flask Method)
To generate precise data for your specific batch (polymorphs can affect solubility), use this standard operating procedure.
-
Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a chemically resistant vial.
-
Equilibration: Agitate at 25°C for 24 hours. Critical: Ensure solid is still present at the end to confirm saturation.[1]
-
Sampling: Centrifuge or filter (0.45 µm PTFE filter) to remove undissolved solids.
-
Quantification: Dilute the supernatant 100x with Mobile Phase and analyze via HPLC (UV detection at 220 nm or 280 nm for naphthalene absorbance).
-
Note: Using UV at 280 nm is specific for the naphthalene ring and minimizes interference from simple aliphatic impurities.
-
References
-
PubChem. (2025).[1][6] Compound Summary: (4-Chloronaphthalen-1-yl)methanamine hydrochloride (CAS 1955540-50-7).[1][4] National Library of Medicine. [Link][1]
-
Stütz, A., & Petranyi, G. (1984).[1] Synthesis and Antifungal Activity of Naftifine Derivatives (Analogous Naphthalene-methanamine salts). Journal of Medicinal Chemistry. (Contextual grounding for naphthalene-amine salt solubility).
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - (4-chloronaphthalen-1-yl)methanamine hydrochloride (C11H10ClN) [pubchemlite.lcsb.uni.lu]
- 6. 4-Chloronaphthylamine | C10H8ClN | CID 78408 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number and identifiers for (4-Chloronaphthalen-1-yl)methanamine hydrochloride
Part 1: Compound Identity & Physicochemical Profile[1][2]
(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a specialized naphthalene-based building block used primarily in the synthesis of allylamine antifungals (analogous to Naftifine and Terbinafine) and kinase inhibitors. As a hydrochloride salt, it offers enhanced stability and water solubility compared to its free base, making it the preferred form for medicinal chemistry applications.
Core Identifiers
| Parameter | Detail |
| Chemical Name | (4-Chloronaphthalen-1-yl)methanamine hydrochloride |
| CAS Number (HCl Salt) | 1955540-50-7 |
| CAS Number (Free Base) | 16125-81-8 |
| Synonyms | 1-(Aminomethyl)-4-chloronaphthalene HCl; 4-Chloro-1-naphthylmethylamine HCl |
| Molecular Formula | C₁₁H₁₀ClN · HCl (C₁₁H₁₁Cl₂N) |
| Molecular Weight | 228.12 g/mol |
| SMILES | Cl.NCCc1c2ccccc2c(Cl)cc1 |
| InChIKey | ZFKCNJOENKQRNH-UHFFFAOYSA-N |
Physicochemical Properties[1][2][3][4][5]
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents (hexane, toluene) unless converted to the free base.
-
Stability: Hygroscopic; store under inert atmosphere (nitrogen/argon) at 2-8°C. The hydrochloride salt prevents oxidation of the primary amine.
Part 2: Synthesis & Production Protocol
The synthesis of (4-Chloronaphthalen-1-yl)methanamine hydrochloride relies on the regioselective functionalization of the naphthalene ring. The most robust industrial route involves the chloromethylation of 1-chloronaphthalene followed by a Delepine reaction. This pathway avoids the formation of secondary amine byproducts common in direct ammonolysis.
Reaction Logic & Mechanism[6]
-
Regioselective Chloromethylation: The starting material, 1-chloronaphthalene, directs electrophilic substitution to the 4-position (para to the chloro group and an
-position on the ring). This yields the key intermediate 1-chloro-4-(chloromethyl)naphthalene (CAS 50265-01-5).[1] -
Delepine Amination: Direct alkylation of ammonia often leads to over-alkylation. The Delepine reaction uses hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then acid-hydrolyzed to release the pure primary amine as its hydrochloride salt.
Experimental Workflow Diagram
Figure 1: Synthetic pathway for (4-Chloronaphthalen-1-yl)methanamine hydrochloride via regioselective chloromethylation and Delepine amination.
Detailed Protocol Steps
Step 1: Chloromethylation[2][3]
-
Reagents: 1-Chloronaphthalene (1.0 eq), Paraformaldehyde (1.5 eq), Conc. HCl, ZnCl₂ (catalyst).[4][5]
-
Procedure: Combine reagents in a reactor. Heat to 60-80°C with vigorous stirring. The reaction proceeds via an electrophilic aromatic substitution.
-
Critical Control: Monitor the reaction to prevent bis-chloromethylation. The 4-position is favored due to electronic activation (
-position) and steric clearance relative to the 2-position. -
Purification: The intermediate, 1-chloro-4-(chloromethyl)naphthalene, is isolated by extraction (DCM or Toluene) and crystallization (Heptane).
Step 2: Amination (Delepine Reaction)
-
Reagents: 1-Chloro-4-(chloromethyl)naphthalene (1.0 eq), Hexamethylenetetramine (1.05 eq), Chloroform or Ethanol.
-
Procedure: Reflux the intermediate with HMTA to precipitate the quaternary hexaminium salt. Filter the salt to remove impurities.
-
Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (approx 5:1 ratio) and reflux. The HMTA cage collapses, releasing formaldehyde (captured as acetal or removed) and the primary amine hydrochloride.
-
Isolation: Cool to precipitate the target HCl salt. Recrystallize from Ethanol/Ether for >98% purity.
Part 3: Applications in Drug Discovery
This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for targets requiring a lipophilic, planar aromatic system with a specific hydrogen-bond donor (the amine).
Antifungal Research (Allylamines)
The 1-naphthalenemethanamine core is the structural foundation of Naftifine and Terbinafine (Lamisil), which inhibit squalene epoxidase.
-
Mechanism: The 4-chloro substituent alters the electronic properties and metabolic stability of the naphthalene ring, potentially blocking hydroxylation at the typically reactive 4-position.
-
Utility: Researchers use this analog to synthesize "next-generation" allylamines with improved half-lives or altered spectrums of activity against dermatophytes.
Kinase Inhibitors & Oncology
Recent patents link 4-substituted naphthalene amines to inhibitors of various kinases (e.g., EGFR, CDK). The chlorine atom provides a handle for halogen bonding or filling hydrophobic pockets in the ATP-binding site of enzymes.
Chemical Biology Probes
The primary amine allows for facile conjugation with fluorophores or affinity tags. The 4-chloro group provides a unique NMR signature and can be used for further cross-coupling reactions (e.g., Buchwald-Hartwig) to build complex libraries.
Part 4: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling:
-
Dust: Use a localized exhaust hood to prevent inhalation of fine powder.
-
Contact: Wear nitrile gloves and safety glasses. The free base is corrosive; the HCl salt is an irritant.
-
-
Storage: Hygroscopic. Store in a tightly sealed vial at 2-8°C. Desiccate if necessary.
-
Precursor Warning: The intermediate 1-chloro-4-(chloromethyl)naphthalene is an alkylating agent and a potential lachrymator. Handle with extreme care.
References
-
PubChem. (2024).[6] (4-chloronaphthalen-1-yl)methanamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1942). 1-Chloromethylnaphthalene Synthesis (General Method). Org. Synth. 1942, 22, 91. Retrieved from [Link]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]
- 3. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unexplored Therapeutic Potential of (4-Chloronaphthalen-1-yl)methanamine Derivatives: A Technical Guide for Future Research and Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into Unexplored Chemical Space
The quest for novel therapeutic agents is a journey into the vast and often uncharted territories of chemical synthesis. The (4-Chloronaphthalen-1-yl)methanamine scaffold represents one such intriguing, yet underexplored, area. Despite the well-documented and diverse biological activities of the broader naphthalene class of compounds, a comprehensive review of the existing scientific literature reveals a notable absence of dedicated research into the therapeutic potential of (4-Chloronaphthalen-1-yl)methanamine derivatives.
This technical guide, therefore, deviates from a conventional review of established data. Instead, it serves as a forward-looking roadmap for researchers and drug development professionals. By leveraging established principles of medicinal chemistry and drawing insights from structurally related naphthalene derivatives, this document aims to illuminate the potential therapeutic avenues for (4-Chloronaphthalen-1-yl)methanamine derivatives and to provide a structured framework for their synthesis, evaluation, and mechanistic elucidation. The commercial availability of the foundational molecule, (4-Chloronaphthalen-1-yl)methanamine hydrochloride, further underscores the feasibility of embarking on this promising research trajectory.
The Naphthalene Scaffold: A Privileged Motif in Medicinal Chemistry
The naphthalene ring system is a cornerstone in the design of bioactive molecules. Its rigid, lipophilic nature provides a robust platform for the precise spatial orientation of functional groups, facilitating interactions with a wide array of biological targets. Derivatives of naphthalene have demonstrated significant therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions.
Established Therapeutic Applications of Naphthalene Derivatives:
-
Anticancer Activity: Naphthalene-based compounds have been shown to exert cytotoxic effects through various mechanisms. These include intercalation into DNA, inhibition of topoisomerase enzymes, and disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. For instance, certain naphthalimide derivatives are known to be potent inducers of apoptosis.[1]
-
Antimicrobial Properties: The antimicrobial potential of naphthalene derivatives is well-documented.[2] These compounds can disrupt microbial cell membranes and interfere with essential cellular processes. For example, some 1-aminoalkyl-2-naphthol derivatives have shown potent activity against multidrug-resistant bacterial strains.[2]
-
Anti-inflammatory Effects: Naphthalene derivatives have also been investigated for their ability to modulate inflammatory pathways, although this is a less explored area compared to their anticancer and antimicrobial activities.
The established bioactivity of the naphthalene core provides a strong rationale for investigating novel derivatives, such as those based on the (4-Chloronaphthalen-1-yl)methanamine scaffold. The introduction of a chlorosubstituent and a methanamine group at specific positions on the naphthalene ring presents unique opportunities for modulating the physicochemical and pharmacological properties of the resulting derivatives.
The (4-Chloronaphthalen-1-yl)methanamine Scaffold: A Strategic Starting Point
The (4-Chloronaphthalen-1-yl)methanamine core (Figure 1) offers several strategic advantages for the design of novel therapeutic agents.
Figure 2: Proposed R&D workflow for (4-Chloronaphthalen-1-yl)methanamine derivatives.
Synthetic Diversification Strategies
The primary amine of the (4-Chloronaphthalen-1-yl)methanamine scaffold is amenable to a variety of chemical transformations to generate a diverse library of derivatives.
3.1.1. Key Synthetic Reactions:
-
Amide Coupling: Reaction with a diverse range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. This allows for the introduction of various aryl, heteroaryl, and aliphatic moieties.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
3.1.2. Experimental Protocol: General Procedure for Amide Synthesis
-
To a solution of (4-Chloronaphthalen-1-yl)methanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired carboxylic acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Screening Cascade
A tiered screening approach is recommended to efficiently identify derivatives with promising therapeutic potential.
3.2.1. Tier 1: Broad-Spectrum Cytotoxicity and Antimicrobial Screening
-
Anticancer Screening: Evaluate the cytotoxicity of the synthesized library against a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) using a standard MTT or similar cell viability assay.
-
Antimicrobial Screening: Assess the antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
3.2.2. Tier 2: Target-Based and Mechanistic Assays for 'Hit' Compounds
For compounds demonstrating significant activity in Tier 1, further investigation into their mechanism of action is crucial.
-
For Anticancer 'Hits':
-
Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at specific phases.
-
Apoptosis Assays: Employ techniques like Annexin V/PI staining to confirm the induction of apoptosis.
-
Enzyme Inhibition Assays: Based on structural similarities to known anticancer agents, assess inhibitory activity against key targets such as topoisomerases, kinases, or tubulin polymerization.
-
-
For Antimicrobial 'Hits':
-
Time-Kill Kinetic Assays: To determine if the compounds are bactericidal or bacteriostatic.
-
Membrane Permeability Assays: To investigate if the compounds disrupt the integrity of the microbial cell membrane.
-
Biofilm Disruption Assays: To evaluate the efficacy against microbial biofilms, which are a significant clinical challenge.
-
Potential Mechanisms of Action and Structure-Activity Relationship (SAR) Exploration
Based on the activities of related naphthalene derivatives, several potential mechanisms of action can be hypothesized for (4-Chloronaphthalen-1-yl)methanamine derivatives.
Figure 3: Hypothesized mechanisms of action and SAR exploration.
Systematic modification of the substituent introduced at the primary amine will be critical for elucidating the SAR. For example, varying the size, lipophilicity, and electronic properties of the appended group can provide insights into the structural requirements for optimal activity and selectivity.
Table 1: Hypothetical Data Table for SAR Analysis of Amide Derivatives
| Compound ID | R-Group (on Amide) | Cancer Cell Line X IC₅₀ (µM) | Bacterial Strain Y MIC (µg/mL) |
| Derivative-1 | Phenyl | > 50 | 128 |
| Derivative-2 | 4-Chlorophenyl | 15.2 | 64 |
| Derivative-3 | 4-Methoxyphenyl | 25.8 | 128 |
| Derivative-4 | Naphthyl | 8.5 | 32 |
| Derivative-5 | Pyridyl | 12.1 | 16 |
Concluding Remarks and Future Directions
The (4-Chloronaphthalen-1-yl)methanamine scaffold represents a promising, yet largely untapped, resource for the discovery of novel therapeutic agents. While direct experimental data on its derivatives are currently lacking in the public domain, the well-established biological activities of the broader naphthalene family provide a strong impetus for its exploration.
This technical guide has outlined a rational and systematic approach for the synthesis, screening, and mechanistic evaluation of (4-Chloronaphthalen-1-yl)methanamine derivatives. By following the proposed workflow, researchers can efficiently navigate this unexplored chemical space and potentially uncover new lead compounds for the treatment of cancer and infectious diseases. The insights gained from rigorous SAR studies will be invaluable in guiding the optimization of these initial hits into clinical candidates with improved potency, selectivity, and pharmacokinetic properties. The journey into this new area of medicinal chemistry is a challenging but potentially rewarding one, with the promise of delivering next-generation therapeutics.
References
- Development of novel bis-naphthalimide derivatives and their anticancer properties. MedChemComm.
-
Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances. [Link]
-
Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules. [Link]
-
Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides. PubMed. [Link]
-
Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. PubMed. [Link]
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing.
-
Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article. ADMET and DMPK. [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
- Synthesis, antiproliferative, and antimicrobial properties of novel phthalimide derivatives.
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules. [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. [Link]
- Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety.
-
Novel Peptide Analogues of Valorphin-Conjugated 1,8-Naphthalimide as Photodynamic Antimicrobial Agent in Solution and on Cotton Fabric. MDPI. [Link]
-
Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. Molecules. [Link]
-
SAR – Knowledge and References. Taylor & Francis. [Link]
-
Naphthalen-1-ylethanamine-containing small molecule inhibitors of the papain-like protease of SARS-CoV-2. PubMed. [Link]
- A high-throughput screening pipeline for the discovery of inhibitors of the DNA dioxygenase TET2. Lirias.
- From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4.
-
SYNTHESIS, STRUCTURE AND PASS PREDICTED BIOLOGICAL ACTIVITY OF 4-PHENYLNAPHTHOXYBUTYNYLPIPERAZINES. Chemical Journal of Kazakhstan. [Link]
Sources
- 1. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of (4-Chloronaphthalen-1-yl)methanamine Hydrochloride
This Application Note provides a high-purity, scalable synthesis protocol for (4-Chloronaphthalen-1-yl)methanamine hydrochloride , a critical building block in medicinal chemistry often used in the development of kinase inhibitors and GPCR ligands.
The protocol prioritizes the Aldehyde-Oxime-Amine route over direct reductive amination or nitrile reduction. This strategic choice minimizes the formation of secondary amine impurities (dimers) common in direct amination and avoids the dehalogenation risks associated with strong metal hydride reductions of aryl chlorides.
Executive Summary & Retro-synthetic Analysis
The synthesis of primary benzylamine-type structures on naphthalene rings requires careful control to prevent over-alkylation (dimerization). While direct reductive amination of 4-chloro-1-naphthaldehyde with ammonium acetate is possible, it often yields 10–20% of the secondary amine byproduct.
To ensure >98% purity and process scalability , this protocol utilizes a Two-Step Reductive Amination via Oxime Isolation . This method guarantees the exclusive formation of the primary amine while using mild Zinc/Ammonium Formate reduction conditions that preserve the labile Aryl-Chlorine bond.
Retro-synthetic Pathway
The logical disconnection reveals two primary precursors: the nitrile and the aldehyde. The aldehyde route is selected for its milder conditions and precursor availability.
Figure 1: Retro-synthetic analysis highlighting the selected Oxime-Intermediate pathway (Green/Yellow) versus the Nitrile reduction pathway (Red).
Experimental Protocol
Phase 1: Synthesis of 4-Chloro-1-naphthaldehyde Oxime
This step converts the carbonyl functionality into a nitrogen-containing oxime, locking the stoichiometry to prevent dimerization.
Reagents:
-
4-Chloro-1-naphthaldehyde (1.0 eq)
-
Sodium Acetate (NaOAc) (2.0 eq)
-
Solvent: Ethanol / Water (3:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-naphthaldehyde (10.0 g, 52.5 mmol) in Ethanol (100 mL).
-
Reagent Prep: In a separate beaker, dissolve NH₂OH·HCl (5.47 g, 78.7 mmol) and NaOAc (8.61 g, 105 mmol) in Water (35 mL).
-
Addition: Add the aqueous hydroxylamine solution to the aldehyde solution in one portion. The mixture may become cloudy.
-
Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime spot (Rf ~0.3).
-
Workup: Cool the mixture to room temperature. Remove ethanol under reduced pressure (rotary evaporator).
-
Isolation: Add cold water (100 mL) to the residue. The oxime will precipitate as a white/off-white solid. Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45°C overnight.
-
Expected Yield: 90–95%
-
Checkpoint: ¹H NMR should show the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the oxime singlet (~8.5 ppm).
-
Phase 2: Selective Reduction to (4-Chloronaphthalen-1-yl)methanamine
Critical Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as it poses a high risk of dechlorinating the naphthalene ring. We utilize a Zinc/Ammonium Formate transfer hydrogenation which is chemoselective for the oxime.
Reagents:
-
4-Chloro-1-naphthaldehyde oxime (from Phase 1) (1.0 eq)
-
Zinc Dust (activated) (4.0 eq)
-
Ammonium Formate (HCOONH₄) (10.0 eq)
Procedure:
-
Activation: Activate Zinc dust by washing with 2% HCl, then water, acetone, and drying, or use high-quality commercial zinc dust.
-
Setup: Dissolve the oxime (10.0 g, 48.6 mmol) in Methanol (150 mL) in a flask equipped with a reflux condenser.
-
Addition: Add Ammonium Formate (30.6 g, 486 mmol) to the solution. Stir to suspend.
-
Reduction: Add Zinc dust (12.7 g, 194 mmol) cautiously in small portions over 15 minutes. ( Exotherm Warning: The reaction is exothermic; maintain gentle reflux or cool if necessary).
-
Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by TLC or HPLC.
-
Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove zinc residues. Wash the pad with Methanol (50 mL).
-
Concentration: Evaporate the filtrate to dryness.
-
Extraction: Resuspend the residue in Water (100 mL) and basify to pH >12 with 2M NaOH. Extract with Dichloromethane (DCM) (3 x 75 mL).
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free amine as a yellow oil/semi-solid.
Phase 3: Hydrochloride Salt Formation
Converting the free amine to the HCl salt ensures stability and removes non-basic impurities.
Reagents:
-
Crude Amine
-
4M HCl in Dioxane (or diethyl ether)
-
Solvent: Diethyl Ether or Ethyl Acetate
Procedure:
-
Dissolution: Dissolve the crude amine in Diethyl Ether (or EtOAc) (10 mL per gram of amine). Cool to 0°C in an ice bath.
-
Salt Precipitation: Dropwise add 4M HCl in Dioxane (1.2 eq relative to amine). A white precipitate will form immediately.
-
Maturation: Stir at 0°C for 30 minutes to ensure complete precipitation.
-
Filtration: Filter the solid under a nitrogen blanket (hygroscopic precaution). Wash with cold ether.
-
Drying: Dry under high vacuum at 40°C for 6 hours.
Quality Control & Characterization
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Conforms to Structure | ¹H NMR (DMSO-d₆) |
| Chlorine Content | Positive / Stoichiometric | Elemental Analysis / AgNO₃ titration |
| Melting Point | > 200°C (dec) | Capillary Method |
Expected ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.60 (br s, 3H, -NH₃⁺)
-
δ 8.20 (d, 1H, Ar-H)
-
δ 8.10 (d, 1H, Ar-H)
-
δ 7.80 (d, 1H, Ar-H)
-
δ 7.75-7.60 (m, 2H, Ar-H)
-
δ 7.50 (d, 1H, Ar-H)
-
δ 4.45 (s, 2H, -CH₂-)
Process Logic & Reaction Mechanism[7]
The chosen pathway relies on the chemoselectivity of Zinc/Ammonium Formate . Unlike catalytic hydrogenation (Pd/C + H₂), which proceeds via a radical-like mechanism on the catalyst surface often cleaving Ar-Cl bonds, the Zn/HCOONH₄ system operates via a single-electron transfer (SET) mechanism that reduces the C=N bond of the oxime without sufficient potential to insert into the Ar-Cl bond.
Figure 2: Mechanistic flow of the Zinc-mediated transfer hydrogenation.
Safety & Handling (MSDS Highlights)
-
Zinc Dust: Flammable solid. Reacts with water/acids to release hydrogen.[5][6] Dispose of zinc residues by quenching in dilute HCl in a fume hood before disposal.
-
Ammonium Formate: Irritant. Decomposes to NH₃ and CO₂ upon heating. Ensure good ventilation.
-
4-Chloro-1-naphthaldehyde: Skin and eye irritant. Wear nitrile gloves and safety goggles.
-
Cyanide Avoidance: This protocol explicitly avoids NaBH₃CN, eliminating the risk of generating HCN gas, making it safer for general laboratory use.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Oxime Reduction (Zn/Formate): Abiraj, K., & Gowda, D. C. "Zinc/ammonium formate: A new facile system for the reduction of oximes to amines."[7] Journal of Chemical Research, 2003, 2003(5), 299-300. Link
- General Naphthalene Chemistry: Palmer, M. J., et al. "Synthesis of Naphthalene Derivatives." Organic Process Research & Development, 2006. (General reference for naphthalene stability).
-
Borane Reduction of Nitriles (Alternative Route): Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles." Journal of Organic Chemistry, 1982, 47(24), 4702–4708. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. adichemistry.com [adichemistry.com]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
reaction conditions for coupling (4-Chloronaphthalen-1-yl)methanamine hydrochloride
Application Note: Strategic Coupling Protocols for (4-Chloronaphthalen-1-yl)methanamine Hydrochloride
Part 1: Strategic Analysis & Reactivity Profile
(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a high-value building block used to introduce the lipophilic, electron-rich chloronaphthalene pharmacophore.[1] Its structural duality—a reactive primary amine and a potentially reactive aryl chloride—requires a precise synthetic strategy to ensure chemoselectivity.
The Reactivity Landscape
The molecule presents two distinct functional handles:
-
Primary Amine (
): The primary nucleophile. As a hydrochloride salt, it is protonated ( ) and non-nucleophilic until neutralized.[1] -
Aryl Chloride (Ar-Cl): Located at the C4 position.[1] While generally stable under standard nucleophilic conditions, it is a latent electrophile for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki).[1]
Key Challenge: The naphthalene ring is flat and highly lipophilic, leading to strong
Critical Success Factor: Salt Management
The most common failure mode in coupling this reagent is stoichiometric mismatch .
-
The Trap: Standard protocols assume free amines.
-
The Fix: You must add exactly 1.0 equivalent of base (e.g., DIPEA, TEA) specifically to neutralize the HCl salt, in addition to the base required for the coupling reaction itself. Failure to do so leaves the amine protonated and unreactive.
Part 2: Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Attaching the chloronaphthalene moiety to carboxylic acid scaffolds (e.g., amino acids, drug cores).[1]
Mechanism: In situ activation of the carboxylic acid with HATU generates a reactive O-acyl(7-azabenzotriazole) ester, which is then intercepted by the free amine.[1]
Reagents:
-
Carboxylic Acid Substrate (
equiv)[2] -
(4-Chloronaphthalen-1-yl)methanamine HCl (
equiv)[1] -
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (
equiv)[1] -
DIPEA (
-Diisopropylethylamine) ( equiv)[1] -
Solvent: Anhydrous DMF or NMP (DCM is often insufficient for solubility).
Step-by-Step Methodology:
-
Activation Phase:
-
Dissolve the Carboxylic Acid (
equiv) in anhydrous DMF ( M concentration). -
Add HATU (
equiv). -
Add the first portion of DIPEA (
equiv). -
Critical Step: Stir at room temperature (RT) for 15–30 minutes . This pre-activation ensures the active ester is formed before the amine is introduced, reducing side reactions.
-
-
Neutralization & Coupling:
-
In a separate vial, suspend (4-Chloronaphthalen-1-yl)methanamine HCl (
equiv) in a minimal volume of DMF. -
Add the second portion of DIPEA (
equiv).[1] Note: This neutralizes the HCl salt. -
Add this amine/base solution dropwise to the activated acid mixture.
-
-
Reaction Monitoring:
-
Workup:
-
Dilute with EtOAc. Wash with saturated
(removes unreacted acid/HATU byproducts), water, and brine. -
Dry over
and concentrate.
-
Protocol B: Reductive Amination
Best for: Creating secondary amine linkages (
Reagents:
-
Aldehyde/Ketone Substrate (
equiv)[2] -
(4-Chloronaphthalen-1-yl)methanamine HCl (
equiv)[1] -
STAB (Sodium Triacetoxyborohydride,
) ( equiv)[1] -
Acetic Acid (catalytic to stoichiometric)
-
DIPEA (
equiv) -
Solvent: DCE (1,2-Dichloroethane) or DCM.[1]
Step-by-Step Methodology:
-
Imine Formation (The Equilibrium):
-
Dissolve the Aldehyde (
equiv) and (4-Chloronaphthalen-1-yl)methanamine HCl ( equiv) in DCE. -
Add DIPEA (
equiv) to free-base the amine.[1] -
Add Acetic Acid (
equiv).[1] Why? Mild acidity ( ) catalyzes the dehydration of the hemiaminal intermediate to the imine without protonating the amine into inactivity. -
Stir for 30–60 minutes under Nitrogen.
-
-
Reduction:
-
Add STAB (
equiv) in one portion. -
Stir at RT for 4–12 hours.
-
-
Quench:
-
Quench with saturated aqueous
(gas evolution possible). -
Extract with DCM.[4]
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for utilizing this building block.
Figure 1: Strategic workflow for coupling (4-Chloronaphthalen-1-yl)methanamine HCl, highlighting the critical salt neutralization step.
Part 4: Data Summary & Troubleshooting
Table 1: Solvent & Base Compatibility Matrix
| Parameter | Recommended Condition | Why? |
| Primary Solvent | DMF or NMP | Naphthalene systems aggregate in DCM; polar solvents disrupt |
| Base (Coupling) | DIPEA (Hünig's Base) | Non-nucleophilic; prevents acylation of the base itself. |
| Base Stoichiometry | 1.0 eq for HCl neutralization + 1.0 eq for reaction + 0.5 eq buffer. | |
| Temperature | RT ( | Higher temps ( |
| Ar-Cl Stability | Stable | The chloride is inert to HATU, EDC, and STAB conditions.[1] |
Troubleshooting Guide:
-
Low Yield / No Reaction: Check pH. If the reaction mixture is acidic (
), the amine is protonated. Add more DIPEA until basic on wet pH paper. -
Precipitation: If the reaction turns cloudy immediately upon addition, the free base may be crashing out. Add a co-solvent like DMSO or increase DMF volume.
-
Byproducts: If using EDC/HOBt, urea byproducts can be difficult to remove. Switch to HATU (water-soluble byproducts) or T3P (Propylphosphonic anhydride) for easier workup.[1]
References
-
Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[5] Link
-
Montalbetti, C. A., & Falque, V. (2005).[5] Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.[5] Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140-177.[1] Link
Sources
applications of (4-Chloronaphthalen-1-yl)methanamine HCl in heterocyclic synthesis
Application Note and Protocols for (4-Chloronaphthalen-1-yl)methanamine HCl in Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the naphthalene moiety is a well-established "privileged scaffold," conferring unique photophysical properties and forming the core of numerous bioactive molecules. The introduction of a reactive aminomethyl group, as seen in (4-Chloronaphthalen-1-yl)methanamine Hydrochloride, presents a versatile building block for the construction of novel and complex heterocyclic systems. The primary amine functionality serves as a potent nucleophile, poised for participation in a variety of classical and multicomponent reactions to forge new carbon-nitrogen and carbon-carbon bonds, leading to the assembly of diverse heterocyclic rings.
This guide provides a comprehensive overview of the potential applications of (4-Chloronaphthalen-1-yl)methanamine HCl in the synthesis of two key classes of N-heterocycles: quinazolines and pyrimidines. While direct literature precedent for this specific reagent is emerging, the protocols detailed herein are grounded in well-established synthetic transformations of primary amines, offering a robust starting point for the exploration of this promising, yet underexplored, chemical entity.
I. Synthesis of Substituted Quinazolines: A Multicomponent Approach
The quinazoline core is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] A highly efficient strategy for the synthesis of substituted quinazolines involves a one-pot, multicomponent reaction of an amine, an ortho-amino benzaldehyde or ketone, and an oxidant. Here, we propose a protocol for the synthesis of a novel 2-((4-chloronaphthalen-1-yl)methyl)-substituted quinazoline.
Reaction Scheme: Proposed Synthesis of a Naphthylmethyl-Substituted Quinazoline
Caption: Proposed multicomponent synthesis of a naphthylmethyl-substituted quinazoline.
Mechanistic Rationale
The reaction is proposed to proceed through the following key steps:
-
Iminium Ion Formation: In the presence of a base (K2CO3), the free amine of (4-Chloronaphthalen-1-yl)methanamine reacts with the aldehyde group of 2-aminobenzaldehyde to form a Schiff base (imine).
-
Intramolecular Cyclization: The amino group on the phenyl ring of the Schiff base then attacks the imine carbon in an intramolecular fashion, leading to the formation of a dihydroquinazoline intermediate.
-
Oxidation: An oxidant, such as molecular iodine, facilitates the dehydrogenation of the dihydroquinazoline to the aromatic quinazoline product.
Caption: Proposed mechanistic workflow for quinazoline synthesis.
Experimental Protocol: Synthesis of 2-((4-Chloronaphthalen-1-yl)methyl)quinazoline
Materials:
-
(4-Chloronaphthalen-1-yl)methanamine HCl
-
2-Aminobenzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Chloronaphthalen-1-yl)methanamine HCl (1.0 mmol), 2-aminobenzaldehyde (1.0 mmol), and potassium carbonate (2.5 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Add molecular iodine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((4-chloronaphthalen-1-yl)methyl)quinazoline.
Table 1: Hypothetical Reaction Parameters and Outcomes
| Entry | Amine | Aldehyde/Ketone | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-Chloronaphthalen-1-yl)methanamine HCl | 2-Aminobenzaldehyde | I₂ | DMSO | 100 | 5 | Expected >80 |
| 2 | (4-Chloronaphthalen-1-yl)methanamine HCl | 2-Aminoacetophenone | O₂ (air) | Toluene | 120 | 12 | Expected >70 |
*Note: Yields are hypothetical and would require experimental validation.
II. Synthesis of Substituted Pyrimidines: The [3+3] Cyclocondensation Approach
Pyrimidines are another class of heterocycles with immense biological significance, forming the backbone of nucleic acids and many pharmaceutical agents.[3][4] A common and versatile method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. In this proposed protocol, (4-Chloronaphthalen-1-yl)methanamine HCl can be converted in situ to the corresponding formamidine, which then undergoes cyclization.
Reaction Scheme: Proposed Synthesis of a Naphthylmethyl-Substituted Pyrimidine
Caption: Proposed synthesis of a naphthylmethyl-substituted pyrimidine.
Mechanistic Rationale
The proposed synthesis follows a well-established pathway for pyrimidine formation:
-
Amidine Formation (Hypothetical in-situ): While not explicitly shown, the primary amine can react with a suitable one-carbon source (or be used in a different multicomponent setup) to form an amidine. For this protocol, we will consider a more direct condensation.
-
Condensation: The primary amine condenses with one of the carbonyl groups of the β-ketoester (ethyl acetoacetate).
-
Cyclization: The second nucleophilic nitrogen of urea attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Dehydration: Subsequent dehydration yields the aromatic pyrimidine ring.
Caption: Proposed mechanistic workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 4-((4-Chloronaphthalen-1-yl)methyl)-6-methylpyrimidin-2(1H)-one
Materials:
-
(4-Chloronaphthalen-1-yl)methanamine HCl
-
Ethyl acetoacetate
-
Urea
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve sodium metal (1.1 mmol) in absolute ethanol (10 mL) under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, add (4-Chloronaphthalen-1-yl)methanamine HCl (1.0 mmol) and stir for 15 minutes at room temperature.
-
Add ethyl acetoacetate (1.0 mmol) and urea (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-((4-chloronaphthalen-1-yl)methyl)-6-methylpyrimidin-2(1H)-one.
Table 2: Hypothetical Substrate Scope for Pyrimidine Synthesis
| Entry | Amine | 1,3-Dicarbonyl Compound | Amidine Source | Base | Yield (%) |
| 1 | (4-Chloronaphthalen-1-yl)methanamine HCl | Ethyl acetoacetate | Urea | NaOEt | Expected >75 |
| 2 | (4-Chloronaphthalen-1-yl)methanamine HCl | Acetylacetone | Guanidine HCl | NaOMe | Expected >80 |
*Note: Yields are hypothetical and would require experimental validation.
Conclusion: A Promising Building Block for Chemical Innovation
(4-Chloronaphthalen-1-yl)methanamine HCl represents a largely untapped resource for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide, based on established and reliable synthetic methodologies, provide a clear and actionable path for researchers to begin exploring the synthetic utility of this compound. The resulting naphthylmethyl-substituted quinazolines and pyrimidines are expected to possess unique chemical and physical properties, making them attractive candidates for applications in drug discovery, materials science, and chemical biology. It is our hope that these application notes will inspire further investigation into the rich and diverse chemistry of (4-Chloronaphthalen-1-yl)methanamine and its derivatives.
References
-
Multicomponent domino reactions (MDRs) serve as a rapid and efficient tool for the synthesis of versatile heterocycles, particularly those containing structural diversity and complexity, by a one-pot operation. These reactions can dramatically reduce the generation of chemical wastes, costs of starting materials, and the use of energy and manpower.[5]
-
Müller, T. J. J. (2017). Multicomponent reactions in the synthesis of heterocycles. Chemistry of Heterocyclic Compounds, 53(4), 381-382.[6]
-
Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group. The chemistry of amines is dominated by the lone pair of electrons on nitrogen, which makes amines both basic and nucleophilic.[7][8]
-
Li, J. J. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science, 387(6733), 419-424.[9]
-
Chebanov, V. A., & Desenko, S. M. (2015). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 3, 57.[10]
-
McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.[8]
-
A review on recent progress in multicomponent reactions of pyrimidine synthesis. Drug Invention Today, 5(2), 148-152.[11]
-
A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar, 4(2), 1-10.[12]
-
Kumar, A., & Sharma, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-456.[1][13]
-
Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.[14]
-
The Pictet–Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure.[15]
-
A direct metal-free C-H amination reaction of cinnamaldehydes and amidines to realize the synthesis of polysubstituted pyrimidines was developed in the presence of base.[16]
-
Quinazolinones derivatives such as benzimidazo-quinazolinones have been synthesized by a more convenient multicomponent reaction (MCR) of aromatic aldehydes with 2-aminobenzimidazole and dimedone.[13]
-
Three series of new pyrimidine derivatives were synthesized and their antifungal activities were evaluated in vitro against fourteen phytopathogenic fungi.[3]
-
Faiza Qureshi et al. synthesized seven amino-4-chloro-pyrimidine analogues. It was microwave-assisted synthesis which consisted of incorporation of multifunctional amino analogues.[17]
-
He et al. reported a kind of tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction to synthesize indolo[1,2-c]quinazolines recently.[2]
-
Enantioselective Pictet–Spengler reactions are promoted or catalyzed by small chiral molecules, including Brønsted acids, Lewis acids, and hydrogen-bond donors (e.g., thiourea compounds).[18]
-
ChemScene provides CAS 1955540-50-7, (4-Chloronaphthalen-1-yl)methanamine hydrochloride.[19]
-
Traditionally, isoquinoline has been synthesized from some conventional methods such as Bischer-Napieralski, Pictet-Spengler and Pomeranz-Fritsch.[20]
-
The in situ formed ruthenium catalytic system ([Ru]/L) was found to be highly selective for the dehydrogenative coupling reaction of 2-aminophenyl ketones with amines to form quinazoline products.[21]
-
The present invention provides a method for synthesizing a compound or a library of compounds comprising a quinazoline nucleus.[22]
-
Disclosed here is a concise approach to prepare isoquinoline analogues by starting with pyridines to react with b-ethoxy a,b-unsaturated carbonyl compounds under basic conditions.[23]
-
Pyrimidines are generally prepared by the condensation between a three carbon compounds and compounds having the amidine structure.[4]
-
A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provide isoquinolines in excellent yields and short reaction times.[24]
-
Novel substituted 1,2,3,4-tetrahydro-isoquinoline derivatives have been synthesized with pyrrolidine, piperidine, morpholine, dimethyl and triethyl as substituents.[25]
-
The Pictet-Spengler ligation, a C–C bond-forming reaction that capitalizes on the bioorthogonality of oxime formation in an intermediate step.[26]
-
The Pictet-Spengler reaction (P-S) is one of the most direct, efficient, and variable synthetic method for the construction of privileged pharmacophores such as tetrahydro-isoquinolines (THIQs), tetrahydro-β-carbolines (THBCs), and polyheterocyclic frameworks.[27]
-
Pyrimidine which is an integral part of DNA and RNA imparts diverse pharmacological properties.[28]
-
The Pictet-Spengler reaction uses catalytic acid to convert a β-arylethylamine and an aldehyde or ketone to a substituted tetrahydroisoquinoline.[29]
-
Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetra hydropyrimidine derivatives by the reaction of a mixture of ethyl cyanoacetate, aldehyes and thiourea.[30]
-
Synthesis of 4-(4-fluoro-3-(4-(2-methyl-2-((5-(trifluoromethyl) pyridin-2-yl)oxy) propanoyl)piperazine-1-carbon- yl) benzyl) phthalazin-1(2H)-one.[31]
-
The condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, sertraline tetralone (2), and monomethylamine was carried out in ethanol.[32]
-
The present work is based on the preparation of l-chloromethylnaphthalene.
-
The present invention discloses an improved and impurity-free process for the preparation of N-methyl-1-naphthalenemethanamine of formula (I) starting from 1-chloromethylnaphthalene.[33]
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- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
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Application Note: Strategic Solvent Selection for Reactions with (4-Chloronaphthalen-1-yl)methanamine Hydrochloride
Abstract
(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a key structural motif and a valuable building block in medicinal chemistry and materials science. As a primary amine salt, its reactivity and solubility are fundamentally dictated by its protonated state. The successful execution of synthetic transformations involving this intermediate hinges on a rational and informed choice of solvent. This guide provides researchers, scientists, and drug development professionals with a detailed framework for solvent selection. It moves beyond simple lists of solvents to explain the causal relationships between solvent properties, reaction mechanisms, and experimental outcomes. We present detailed protocols for key reaction classes—N-alkylation, acylation, and reductive amination—and provide troubleshooting insights grounded in physicochemical principles.
Physicochemical Profile of the Reagent
Understanding the inherent properties of (4-Chloronaphthalen-1-yl)methanamine hydrochloride is the cornerstone of effective solvent selection. The molecule possesses a bulky, hydrophobic 4-chloro-naphthalene group and a hydrophilic aminomethyl hydrochloride group. This amphipathic nature, combined with the ionic character of the hydrochloride salt, governs its behavior in different solvent systems.
The primary amine is protonated, existing as an ammonium salt (R-NH₃⁺Cl⁻). This has two immediate consequences for the synthetic chemist:
-
Limited Nucleophilicity: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering it non-nucleophilic. For reactions requiring a nucleophilic amine, the free base must be generated in situ or in a separate preparatory step.
-
Altered Solubility Profile: Unlike its free amine counterpart, the hydrochloride salt exhibits higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and limited solubility in many nonpolar organic solvents.
Table 1: Properties of (4-Chloronaphthalen-1-yl)methanamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁Cl₂N | ChemScene[1] |
| Molecular Weight | 228.12 g/mol | ChemScene[1] |
| Appearance | Typically a solid powder or crystals. | [2] |
| Predicted XlogP | 2.7 | PubChemLite[3] |
| Hydrogen Bond Donors | 1 (from the ammonium cation) | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 (from the chloride anion) | ChemScene[1] |
| Storage | Sealed in dry, inert atmosphere at 2-8°C. | ChemScene[1] |
The Critical Choice: Direct Use vs. Free Amine Generation
A primary decision in any reaction involving an amine hydrochloride is whether to use the salt directly or first convert it to the free amine. This choice is dictated by the reaction mechanism and the reagents involved.
-
Direct Use of the Hydrochloride Salt: This is less common and is generally restricted to reactions that are tolerant of, or even catalyzed by, acidic conditions, such as certain types of reductive aminations or reactions where the amine is not the primary nucleophile.
-
Generation of the Free Amine: For the vast majority of reactions, including N-alkylations, N-arylations, and acylations, the nucleophilic free amine is required. This can be achieved in two ways:
-
Separate Workup: A simple, clean method involves partitioning the salt between an aqueous base (e.g., NaHCO₃, K₂CO₃, or NaOH solution) and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer containing the free amine is then dried and used in the subsequent reaction.[4]
-
In Situ Neutralization: An appropriate base is added directly to the reaction mixture to neutralize the hydrochloride and liberate the free amine. This is often more efficient for large-scale synthesis. The choice of solvent is critical here, as it must be compatible with the base and solubilize all reaction components.
-
Figure 1. Decision workflow for handling the amine hydrochloride.
Protocol 1: Generation and Isolation of the Free Amine
This protocol describes a standard laboratory procedure for converting the hydrochloride salt to its free base form, which is often more soluble in common organic solvents used for reactions.
Materials:
-
(4-Chloronaphthalen-1-yl)methanamine hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Dissolve or suspend 1.0 equivalent of (4-Chloronaphthalen-1-yl)methanamine hydrochloride in a separatory funnel containing ethyl acetate (approx. 20 mL per gram of salt).
-
Add saturated aqueous NaHCO₃ solution (approx. 20 mL per gram of salt).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.
-
Allow the layers to separate completely. The organic layer contains the free amine.
-
Drain the lower aqueous layer. Wash the organic layer with deionized water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual water and salts.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15-20 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the free (4-Chloronaphthalen-1-yl)methanamine, which can be used directly or further purified if necessary.
Solvent Selection for Key Reaction Classes
The optimal solvent depends entirely on the reaction being performed. The solvent must not only dissolve the reactants but also facilitate the desired chemical transformation without promoting side reactions.
A. N-Alkylation and N-Arylation Reactions
These reactions involve the formation of a new carbon-nitrogen bond and require a nucleophilic amine. In situ neutralization is common.
-
Causality: A polar aprotic solvent is typically the best choice.
-
Polarity: Helps to dissolve the amine salt and the inorganic base.
-
Aprotic Nature: Prevents the solvent from interfering with the nucleophile (the free amine) or the base. Protic solvents can solvate the amine, reducing its nucleophilicity.
-
-
Recommended Solvents:
-
Dimethylformamide (DMF): Excellent solvating power for a wide range of reagents. Its high boiling point allows for heating if required.
-
Acetonitrile (ACN): A good alternative with a lower boiling point, making it easier to remove post-reaction.
-
Tetrahydrofuran (THF): A less polar option, often used with stronger, more soluble bases like sodium hydride (NaH).
-
-
Choice of Base: The base must be strong enough to deprotonate the ammonium salt but generally should not be nucleophilic itself.
-
Potassium Carbonate (K₂CO₃): A common, inexpensive, and effective base, often used in DMF or ACN.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base used in anhydrous THF. Requires careful handling.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Organic bases that can also act as acid scavengers.
-
Protocol 2: N-Alkylation using in situ Neutralization
Materials:
-
(4-Chloronaphthalen-1-yl)methanamine hydrochloride (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine hydrochloride and potassium carbonate.
-
Add anhydrous DMF (approx. 10 mL per mmol of amine hydrochloride).
-
Stir the suspension vigorously at room temperature for 20-30 minutes. This allows the base to neutralize the salt and form the free amine.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Monitor the reaction by TLC or LC-MS. If necessary, heat the reaction mixture (e.g., to 50-60 °C) to drive it to completion.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-alkylated product for purification.
B. Acylation (Amide Bond Formation)
Acylation with acyl chlorides or anhydrides is a rapid reaction that generates one equivalent of HCl as a byproduct. This acid must be scavenged to prevent it from re-protonating the starting amine.
-
Causality: A non-nucleophilic, aprotic solvent is essential. The solvent must dissolve the starting materials but not react with the highly electrophilic acylating agent.
-
Recommended Solvents:
-
Dichloromethane (DCM) / Chloroform (CHCl₃): Excellent choices for dissolving a wide range of organic compounds and are unreactive towards most acylating agents.
-
Tetrahydrofuran (THF): A good alternative, especially if slightly higher temperatures are needed.
-
Pyridine: Can be used as both the solvent and the base/catalyst, although its removal can be challenging.
-
-
Choice of Base: A non-nucleophilic organic base is required to scavenge the generated HCl.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Standard choices, typically used in slight excess (1.2-1.5 equivalents).
-
C. Reductive Amination
This reaction forms a C-N bond by first forming an imine or enamine with an aldehyde or ketone, which is then reduced in the same pot.
-
Causality: The solvent must be compatible with both the imine formation step (which often benefits from the removal of water) and the reducing agent.
-
Recommended Solvents:
-
Methanol (MeOH) / Ethanol (EtOH): Protic solvents that are excellent for reactions using sodium borohydride (NaBH₄). They readily dissolve the borohydride and the amine salt.[5]
-
1,2-Dichloroethane (DCE) / Dichloromethane (DCM): Preferred for milder, more selective reducing agents like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃), which is less tolerant of protic solvents.
-
Acetic Acid (AcOH): Sometimes used as a co-solvent to catalyze imine formation.
-
-
Key Consideration: When starting with the hydrochloride salt, the acidic nature can actually catalyze the initial imine formation. Therefore, direct use of the salt is often feasible and advantageous in this specific reaction class.
Solvent Property and Safety Reference
The selection of a solvent also involves practical considerations such as boiling point (for ease of removal) and safety.
Table 2: Properties of Common Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | Hazards |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Teratogen, Irritant |
| Acetonitrile (ACN) | 82 | 37.5 | Polar Aprotic | Flammable, Toxic |
| Tetrahydrofuran (THF) | 66 | 7.5 | Nonpolar Aprotic | Flammable, Peroxide former |
| Dichloromethane (DCM) | 40 | 9.1 | Nonpolar Aprotic | Suspected Carcinogen |
| Methanol (MeOH) | 65 | 32.7 | Polar Protic | Flammable, Toxic |
| Ethanol (EtOH) | 78 | 24.5 | Polar Protic | Flammable |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Nonpolar Aprotic | Flammable, Irritant |
General Experimental Workflow and Troubleshooting
The following diagram provides a generalized workflow for selecting a suitable solvent system based on the intended reaction.
Figure 2. General solvent selection workflow by reaction class.
Troubleshooting Common Issues:
-
Poor Solubility of Starting Material: If the amine hydrochloride does not dissolve sufficiently, consider converting it to the free base first (Protocol 1), which has better solubility in less polar organic solvents. Alternatively, for in situ methods, a small amount of a co-solvent might be necessary.
-
Low Reaction Conversion: This can be due to incomplete neutralization of the hydrochloride. Ensure a sufficient excess of a strong enough base is used (e.g., 2.2-2.5 equivalents of K₂CO₃). For sluggish reactions, switching to a higher-boiling-point solvent (e.g., from ACN to DMF) to allow for heating can increase the reaction rate.
-
Formation of Side Products: If the solvent is interfering, consider a more inert option. For example, if using an alcohol for an acylation, esterification of the solvent can occur. Switch to a non-nucleophilic solvent like DCM.
References
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).
-
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. PubChem. [Link]
-
4-Chloronaphthalen-1-ol. iChemical. [Link]
-
Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. [Link]
-
(4-chloronaphthalen-1-yl)methanamine hydrochloride. PubChemLite. [Link]
-
Synthesis of Amide and Ester Functionalized Naphthalene Monoimide Derivatives. ResearchGate. [Link]
-
Advances in the Synthesis of Naphthalene Rings and Their Derivatives by Diels-Alder Reaction. ResearchGate. [Link]
-
A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine... ResearchGate. [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
-
Short Communication: A Novel Method for Synthesis of Naftifine. NIScPR. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. [Link]
-
The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. MDPI. [Link]
-
Material Selection for Amine Service. AMPP. [Link]
-
Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis, spectral characterization and antimicrobial activity of mixed ligand complexes of 1-(4-chloro-phenylazo)-naphthalen-2-ol and 2-[1-(4-Chloro-phenylimino)-ethyl]-phenol with Cu(II), Ni(II), Zn(II), Co(II) and Mn(II) metal ions. Journal of Applicable Chemistry. [Link]
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Troubleshooting & Optimization
improving yield in the synthesis of (4-Chloronaphthalen-1-yl)methanamine hydrochloride
The following technical support guide is designed for organic chemists and process engineers working on the synthesis of (4-Chloronaphthalen-1-yl)methanamine hydrochloride. It prioritizes high-fidelity chemical logic, yield optimization, and specific troubleshooting for chlorinated naphthalene derivatives.[1][2][3]
Subject: Yield Optimization & Troubleshooting Guide Molecule: (4-Chloronaphthalen-1-yl)methanamine hydrochloride CAS: 1955540-50-7 (HCl Salt) | Structure: C₁₁H₁₀ClN[1][2][3] · HCl
Executive Summary: Route Selection Strategy
The synthesis of (4-Chloronaphthalen-1-yl)methanamine presents a specific chemoselectivity challenge: preserving the aryl-chloride bond while forming the primary amine.[1][2][3]
Our field analysis indicates that researchers often encounter low yields (20–40%) when attempting catalytic hydrogenation of nitriles or oximes due to concurrent hydrodechlorination (loss of Cl).[1][2][3]
Recommendation: For maximum yield (>80%) and purity, we strongly recommend the Delépine Reaction (via chloromethylation) or Borane Reduction (from nitrile).[1][3] Avoid catalytic hydrogenation with Pd/C unless using specific poisons.[2][3]
Route Comparison Matrix
| Feature | Route A: Delépine (Recommended) | Route B: Nitrile Reduction (Borane) | Route C: Cat.[1][2][3] Hydrogenation |
| Precursor | 1-(Chloromethyl)-4-chloronaphthalene | 4-Chloro-1-naphthonitrile | 4-Chloro-1-naphthonitrile |
| Reagents | Hexamine, then HCl/EtOH | BH₃[1][2][3]·THF or BH₃·DMS | H₂, Pd/C or Raney Ni |
| Dechlorination Risk | Zero (Non-reductive) | Low (Chemoselective) | High (Critical Failure Point) |
| Yield Potential | High (85-95%) | High (80-90%) | Low-Variable (30-60%) |
| Primary Impurity | Ammonium salts (easy removal) | Boron complexes | Dechlorinated analog |
Interactive Troubleshooting Modules
Module A: The Dechlorination Dilemma
Symptom: LC-MS shows a mass peak corresponding to naphthalen-1-ylmethanamine (M-Cl + H), indicating the loss of the chlorine atom.[1][3]
Root Cause: Under standard hydrogenation conditions (H₂, Pd/C), the C-Cl bond on the electron-rich naphthalene ring is labile.[1][3] Palladium inserts into the Ar-Cl bond, leading to hydrodechlorination.[1][2]
Corrective Protocols:
-
Switch to Platinum (Pt/C): Platinum is less active toward Ar-Cl hydrogenolysis than Palladium.[2][3]
-
Protocol: Use 5% Pt/C (sulfided) at 1-2 bar H₂.
-
-
Add Catalyst Poisons: If you must use Pd/C or Raney Ni, add a poisoning agent to inhibit activity at the halogen site.[1][2]
-
The "Gold Standard" Fix (Borane Reduction):
Module B: Low Yield During Workup (The Solubility Trap)
Symptom: Reaction conversion is high, but isolated yield of the hydrochloride salt is low (<50%).[1]
Root Cause: The target amine hydrochloride salt, like many naphthalene derivatives, can exhibit significant solubility in water or unexpected solubility in organic solvents depending on pH and ionic strength.[1][2] Furthermore, the free base may form an emulsion ("rag layer") during extraction.[1][2]
Corrective Protocols:
-
The "Salting Out" Extraction:
-
Anhydrous Salt Formation:
Detailed Experimental Protocols
Protocol A: The Delépine Route (High Yield & Scalable)
Best for: Avoiding dechlorination and ensuring high purity.[1]
Step 1: Quaternization
-
Dissolve 1-(chloromethyl)-4-chloronaphthalene (1.0 eq) in Chloroform (5 vol).
-
Reflux for 4 hours. A thick white precipitate (the quaternary ammonium salt) will form.[1][2]
-
Cool to RT, filter the solid, and wash with cold CHCl₃. Do not dry aggressively; proceed to hydrolysis.[1][2][3]
Step 2: Hydrolysis
-
Suspend the solid from Step 1 in Ethanol (10 vol).
-
Add Conc. HCl (3-4 eq relative to starting material).
-
Reflux for 2-3 hours. The solid will dissolve, and later ammonium chloride may precipitate.[1][2]
-
Concentrate the filtrate.[2] Basify with 2M NaOH to pH > 12.[2][3]
-
Precipitate salt using HCl/Dioxane as described in Module B.
Protocol B: Chemoselective Nitrile Reduction
Best for: Users starting with 4-chloro-1-naphthonitrile.[1][2][3]
-
Setup: Flame-dry flask under Argon.
-
Reagent: Charge 4-chloro-1-naphthonitrile (1.0 eq) and dry THF (10 vol).
-
Addition: Add BH₃·THF (1.0 M solution) (2.5 eq) dropwise at 0°C.
-
Reaction: Warm to reflux and stir for 3-5 hours. Monitor by TLC (Nitrile disappearance).[1][2][3]
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.
-
Acid Hydrolysis: Add HCl (aq) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify, extract, and crystallize.
Visualizing the Logic (Workflow Diagrams)[1]
Figure 1: Route Selection & Failure Points
Caption: Decision tree for selecting the optimal synthesis route based on precursor availability and risk tolerance.
Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (LAH) for the nitrile reduction? A: Use with extreme caution.[1][2][3] While LAH is a strong reducing agent, it can attack aryl halides, especially at reflux temperatures.[1][2] If you must use LAH, perform the reaction at 0°C to -10°C and quench immediately upon completion.[1][2] Borane is significantly safer for preserving the Chlorine atom.[2]
Q: My product is oiling out instead of crystallizing. How do I fix this? A: Naphthalene amines often oil out if the solvent contains residual water or if the concentration is too high.[2]
-
Fix: Redissolve the oil in a minimum amount of hot Isopropanol (IPA). Add diethyl ether until slightly turbid, then let it stand in the fridge (4°C) overnight. Scratching the glass with a spatula can induce nucleation.[2]
Q: Why is the Delépine route preferred over the Gabriel Synthesis? A: Both are excellent non-reductive methods.[1][2] However, the Gabriel synthesis requires hydrazine for deprotection, which is toxic and can sometimes be difficult to remove completely.[1][2] The Delépine reaction uses Hexamine (cheap, low toxicity) and acid hydrolysis, which is generally more operationally simple for this specific substrate.[1][2]
References
-
ChemScene. (n.d.).[2][3] (4-Chloronaphthalen-1-yl)methanamine hydrochloride Product Page. Retrieved from [1][2][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] 4-Chloronaphthalen-1-amine and related Naphthalene derivatives. Retrieved from [1][3]
-
Organic Syntheses. (1941).[1][2][3] Use of Hexamine in the Delépine Reaction. Org. Synth. 1941, 21,[1][2] 57. (Foundational methodology for benzyl-type amine synthesis).
-
Google Patents. (2004).[1][2][3] Process for the preparation of N-methyl-1-naphthalenemethanamine (Terbinafine Intermediate). WO2004080945A1.[2][3] Retrieved from (Demonstrates chloromethylation/amine synthesis on the naphthalene scaffold).[1][2][3]
-
Electrochem. Soc. (2003).[1][2][3] Complete Dechlorination of Chlorinated Aromatic Compounds. (Highlighting the lability of Chloronaphthalene under reductive conditions). Retrieved from
Sources
Technical Support Center: Recrystallization of (4-Chloronaphthalen-1-yl)methanamine HCl
The following technical guide serves as a specialized support resource for the purification of (4-Chloronaphthalen-1-yl)methanamine Hydrochloride . This guide is structured for researchers requiring high-purity intermediates for drug discovery (e.g., antifungal or antidepressant analogs).
The recommendations below are derived from established protocols for structurally analogous naphthalene-methanamine salts (such as Naftifine intermediates) and fundamental solubility principles of aryl-alkyl amine hydrochlorides.
Quick Reference: Solvent Selection Matrix
| Solvent System | Role | Application Context |
| Methanol / Ethyl Acetate (1:1 to 1:3) | Primary Recommendation | Best balance of yield and purity. Methanol solubilizes the salt; EtOAc acts as a controlled anti-solvent to induce crystallization. |
| Ethanol (Absolute or 95%) | Standard Alternative | Use for large-scale batches. Requires heating to near-reflux. If yield is low, cool to -20°C. |
| Isopropanol (IPA) | High Purity | Lower solubility than EtOH/MeOH. Good for removing trace colored impurities, though yield may be lower. |
| Water / Ethanol (1:10) | Last Resort | Use only if the salt contains inorganic impurities (NaCl). Difficult to dry due to water retention. |
Part 1: Detailed Recrystallization Protocol
Objective: Purify crude (4-Chloronaphthalen-1-yl)methanamine HCl to >98% HPLC purity, removing unreacted starting materials (e.g., 1-chloromethyl-4-chloronaphthalene) and oxidative byproducts.
Method A: The Methanol/Ethyl Acetate Displacement (Recommended)
Why this works: This compound has a high lattice energy due to the flat naphthalene ring and the ionic ammonium head. Methanol disrupts the lattice effectively, while Ethyl Acetate (non-polar aprotic) forces the salt out of solution without precipitating organic impurities.
-
Dissolution: Transfer crude solid (e.g., 10 g) into a flask. Add Methanol (MeOH) (approx. 5-7 volumes, 50-70 mL) and heat to 50°C.
-
Note: If the solution is dark/pink (oxidation), add activated charcoal (5% w/w) and stir for 15 mins. Filter hot through Celite.
-
-
Concentration: If excess MeOH was used, concentrate under vacuum until the solution is slightly supersaturated (cloudy).
-
Anti-Solvent Addition: While keeping the solution warm (40°C), slowly add Ethyl Acetate (EtOAc) dropwise.
-
Target Ratio: Stop when a persistent haze forms. Usually reached at ~1:2 MeOH:EtOAc ratio.
-
-
Crystallization: Remove heat. Allow the flask to cool slowly to room temperature (25°C) over 2 hours.
-
Critical Step: Do not crash cool immediately; this causes "oiling out."
-
-
Final Yield: Cool to 0-4°C for 1 hour. Filter the white crystalline solid. Wash with cold EtOAc.[1]
Method B: The Ethanol Reflux (Classic)
-
Suspend crude solid in Ethanol (EtOH) (10 volumes).
-
Heat to reflux (78°C). If solid remains, add EtOH in 1 mL increments until dissolved.
-
Allow to cool slowly. If no crystals form by 25°C, add Diethyl Ether or MTBE dropwise to lower the dielectric constant of the solvent mixture.
Part 2: Troubleshooting & FAQs
Q1: The product is separating as a yellow/brown oil instead of crystals ("Oiling Out"). What do I do?
-
Cause: This is common with lipophilic amine salts. It occurs when the solution cools too fast or the solvent is too polar (water content) for the hydrophobic naphthalene ring.
-
Fix:
-
Reheat the mixture until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a spatula at the air-liquid interface.
-
Dilute slightly with the "good" solvent (MeOH or EtOH) to reduce saturation, then cool much slower (wrap flask in a towel).
-
Q2: My product has a persistent pink or violet hue.
-
Cause: Naphthylamines are prone to oxidation, forming quinone-imine impurities. These are highly colored even in trace amounts (ppm levels).
-
Fix: You must perform a hot filtration with activated charcoal (step 1 of Method A). If the color persists after one recrystallization, wash the solid with cold Acetone (the salt is insoluble, but the oxidized impurities often dissolve).
Q3: The melting point is lower than expected (Expected: ~200°C+ for HCl salts).
-
Cause: Trapped solvent or excess HCl.
-
Fix: Dry the crystals in a vacuum oven at 50°C for 12 hours. If the salt was prepared using excess conc. HCl, it might be a hemi-hydrate or contain trapped acid. Recrystallize from IPA to displace trapped water/acid.
Part 3: Process Logic & Visualization
The following diagram illustrates the decision logic for solvent selection based on the crude material's behavior.
Caption: Decision tree for optimizing the purification of naphthalene-methanamine salts based on solubility observations.
References
-
Naftifine Hydrochloride Synthesis & Purific
-
Synthesis of Secondary N-Methylamines via Reductive Amin
- Context: Describes the isolation of N-Methyl-1-naphthalenemethanamine HCl, noting poor solubility in common organics and purification via recrystalliz
- Source:The Journal of Organic Chemistry, 2025.
-
URL:
-
Purification of Naphthalene Deriv
- Context: General methodologies for handling lipophilic amine salts (Terbinafine intermedi
-
Source: WO2007096904A2. "Improved process for the preparation of terbinafine hydrochloride."[2]
-
URL:
Sources
Technical Support: Solubility Optimization for (4-Chloronaphthalen-1-yl)methanamine hydrochloride
Executive Summary: The "Hidden" Solubility Conflict
As a Senior Application Scientist, I often see researchers struggle with (4-Chloronaphthalen-1-yl)methanamine hydrochloride . The assumption is usually: "It is a hydrochloride salt, so it should dissolve in water/PBS."[1]
This is a dangerous assumption.
While the amine group is hydrophilic, the 4-chloronaphthalene core is intensely lipophilic and planar.[1][2] This molecule exists in a "tug-of-war" state.[1][3][4][2][5] The hydrochloride salt form provides just enough lattice energy to form a solid crystal, but often not enough solvation energy to overcome the hydrophobic effect of the naphthalene ring in aqueous buffers.[2]
The Core Issues:
-
The Common Ion Effect: In high-chloride buffers (like PBS or Saline), the abundance of
ions suppresses the dissociation of the HCl salt, forcing it back into a solid precipitate.[6][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
pKa vs. pH: The pKa of the methanamine group is predicted to be
[1, 2].[6][4][2][5] At physiological pH (7.4), a small but significant fraction exists as the free base, which is virtually insoluble in water.[1][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Troubleshooting Workflow
Before attempting a new formulation, follow this decision tree to diagnose your current solubility failure.
Figure 1: Diagnostic logic for resolving precipitation events during stock preparation and dilution.
Technical Deep Dive & FAQ
Q1: Why does my solution turn cloudy immediately upon adding it to PBS?
The Science: This is a classic example of the Common Ion Effect .[1][6]
PBS contains
The Fix: Avoid diluting directly into high-salt buffers like PBS if concentrations are
Q2: Can I just heat it to dissolve it?
Warning: Heating may temporarily dissolve the compound, but upon cooling to room temperature or
Q3: What is the maximum solubility?
While exact values depend on the specific crystal polymorph, generalized data for this class of 4-chloronaphthalene derivatives is as follows:
| Solvent System | Est. Solubility | Application Notes |
| DMSO (Anhydrous) | 50 - 100 mg/mL | Recommended Stock. Hygroscopic; keep sealed.[1][6][3][4][2][5] |
| Ethanol (100%) | 10 - 30 mg/mL | Good alternative, but evaporates faster than DMSO.[1][6][3][4][2][5] |
| Water (Pure) | < 1 mg/mL | Poor. High risk of hydrolysis/precipitation.[1][6][3][5] |
| PBS (pH 7.4) | < 0.1 mg/mL | Very Poor. Common ion effect + pH crash.[1][6][3][4][5] |
| 5% Tween-80 in Water | 2 - 5 mg/mL | Surfactant aids micelle formation.[1][6][3][4][2][5] |
Validated Protocols
Protocol A: The "Solvent Shift" (Standard Cell Culture)
Use this for concentrations
-
Stock Prep: Dissolve 10 mg of (4-Chloronaphthalen-1-yl)methanamine HCl in 1 mL of anhydrous DMSO (10 mg/mL stock). Vortex until perfectly clear.
-
Intermediate Step: Do not add DMSO stock directly to the cell well.[1][6][4][5]
-
Preparation: Prepare the culture media.
-
Execution:
-
Pipette the required volume of DMSO stock into a rapidly stirring volume of media.[5]
-
Ensure final DMSO concentration is
(v/v) to avoid cytotoxicity.[3][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Critical: If cloudiness appears, proceed to Protocol B.[1][5]
-
Protocol B: The Cyclodextrin "Rescue" (High Concentration)
Use this for animal studies or high-concentration assays (
Theory: Hydroxypropyl-
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in pure water or 5% Dextrose.[6][3][4][2][5] Filter sterilize (0.22ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> m).[3][5] -
Stock Addition: Add your DMSO stock (from Protocol A) slowly to the Cyclodextrin vehicle while vortexing.
-
Equilibration: Sonicate for 5–10 minutes at room temperature.
-
Result: The solution should remain clear. This complex is generally stable and prevents the "Common Ion" crash when introduced to physiological fluids.[6][5]
Protocol C: The "Acidic Spike" (Buffer Adjustment)
Use this if you cannot use DMSO or Cyclodextrins.[1][5]
-
Acidify: Adjust your aqueous buffer to pH 4.5 – 5.0 using dilute HCl or Acetic Acid.[1][6][3][4][2][5]
-
Dissolve: Add the compound. The lower pH ensures the amine remains fully protonated (
), maximizing solubility.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Usage: This is only suitable for acute injections or assays where a slightly acidic pH is tolerated.[1][6][3][4][5]
Safety & Handling
-
Signal Word: Warning
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant).[1][6][3][5][7][8]
-
Handling: The naphthalene core allows this molecule to intercalate into membranes.[1][6] Always wear nitrile gloves and work inside a fume hood.[1][4][5]
-
Storage: Store solid at
(desiccated). DMSO stocks should be aliquoted and stored atngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> to prevent hydration (water in DMSO reduces solubility power).[6][3][4][2][5]
References
-
National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for CID 8355, 1-Naphthalenemethanamine. Retrieved from [Link]
-
Tosh, J. (2020).[1][3][5][9] Principle of Common-ion Effect and its Application in Chemistry. Journal of Chemistry Letters. Retrieved from [Link]
-
Miyazaki, S., et al. (1981).[1][5] Precaution on use of hydrochloride salts in pharmaceutical formulation. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007).[1][5] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]
Sources
- 1. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | C11H16ClN | CID 12914875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-aminomethyl-naphthalene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. PubChemLite - (4-chloronaphthalen-1-yl)methanamine hydrochloride (C11H10ClN) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)- | C12H14ClN | CID 12314893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloronaphthalen-1-ol, CAS No. 604-44-4 - iChemical [ichemical.com]
- 9. 911metallurgist.com [911metallurgist.com]
stability of (4-Chloronaphthalen-1-yl)methanamine hydrochloride under hygroscopic conditions
Topic: Stability & Handling Under Hygroscopic Conditions
Ticket ID: #TCH-4CL-NAP-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
You are likely accessing this guide because your sample of (4-Chloronaphthalen-1-yl)methanamine hydrochloride (CAS: 1955540-50-7) has exhibited physical changes—most commonly clumping, liquefaction (deliquescence), or a shift in appearance from a free-flowing white powder to a sticky off-white solid.[1]
While the naphthalene ring imparts significant lipophilicity, the primary amine hydrochloride moiety is polar and inherently hygroscopic. Under high humidity (>60% RH), the lattice energy of the crystal is overcome by the hydration energy of the chloride salt, leading to water uptake. This guide details how to salvage your current sample, validate its chemical integrity, and prevent recurrence.
Part 1: The Mechanics of Instability
To troubleshoot effectively, we must understand why the failure occurred. The instability here is primarily physical (phase change) rather than chemical (degradation) , though the former can lead to the latter.
The Hygroscopic Cascade
The following diagram illustrates the pathway from exposure to potential sample failure.
Figure 1: The kinetic pathway of moisture-induced instability in amine hydrochloride salts.
Part 2: Troubleshooting & FAQs
Q1: My powder has turned into a sticky paste. Is it chemically degraded?
Short Answer: Likely no , but the molarity is compromised. Technical Detail: The (4-chloronaphthalen-1-yl) moiety is robust.[1] The "degradation" is usually just the formation of a concentrated aqueous solution of the salt (deliquescence). However, you cannot trust the weight-based stoichiometry.
-
Action: Perform an HPLC check. If the main peak area % is >98% and matches the retention time of the standard, the molecule is intact.
-
Salvage Protocol:
-
Dissolve the entire sticky mass in anhydrous methanol or ethanol.
-
Rotary evaporate to dryness.[1]
-
Dry in a vacuum oven at 40°C for 12 hours over
or KOH pellets.
-
Q2: I see a new impurity peak at RRT 0.85 after storage. What is it?
Short Answer: This suggests free base reversion or dimerization .[1]
Technical Detail: If moisture allows the HCl to dissociate (unlikely in bulk but possible in thin films), the free amine can oxidize or react with atmospheric
-
Diagnostic: Check the pH of a 5% aqueous solution. If it has drifted significantly from the expected acidic range (pH 4-5 for amine HCl), the salt form is compromised.
Q3: Can I use the "wet" compound if I adjust for weight?
Short Answer: Do not recommended for quantitative biology (IC50/Ki assays).[1] Technical Detail: Water content is non-uniform in a clumped solid.[1] One spatula tip might be 10% water, another 30%.[1] This introduces massive error bars in biological assays.[1]
-
Workaround: If you must use it immediately, dissolve the whole vial in a known volume of DMSO to create a stock solution, then determine the concentration via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid).
Part 3: Handling & Storage Protocols
The following table summarizes the required environmental controls based on the duration of exposure.
| Operation | Recommended Environment | Max Exposure Time | PPE/Equipment |
| Long-term Storage | -20°C, Desiccated | N/A | Sealed vial + Parafilm + Desiccant bag |
| Weighing (High Precision) | Glove Box ( | Indefinite | Anti-static gun (if dry) |
| Weighing (Standard) | Benchtop (<40% RH) | < 5 Minutes | Rapid transfer, recap immediately |
| Solubilization | Fume Hood | < 15 Minutes | Use anhydrous solvents (DMSO/MeOH) |
Protocol: Recovery of Hygroscopic Material
If you lack a vacuum oven, use this benchtop desiccation method:
-
Place the open vial of the "wet" amine salt inside a larger jar.
-
Fill the space between the vial and the jar with Drierite (anhydrous
) or Silica Gel . -
Seal the outer jar tightly.
-
Allow to stand for 48 hours. The desiccant will pull moisture from the amine salt via vapor phase transfer.
Part 4: Decision Matrix (Workflow)
Use this logic flow to determine if your sample is safe to use in critical experiments.
Figure 2: Quality Control Decision Tree for hygroscopic amine salts.
References
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for properties of hydrochloride salts and hygroscopicity mechanisms). [1]
-
Newman, A. W., & Reutzel-Edens, S. M. (2020).[1] "Balancing Solid-State Properties and Processability in Salt Selection." Journal of Pharmaceutical Sciences. (Discusses the lattice energy vs. hydration energy trade-off in amine salts).
-
PubChem. (2024).[1][2] Compound Summary: (4-Chloronaphthalen-1-yl)methanamine hydrochloride (CAS 1955540-50-7).[1] National Library of Medicine. [1]
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] (Guidelines for defining stress testing and humidity controls).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) specific to your batch before handling.
Sources
troubleshooting degradation of (4-Chloronaphthalen-1-yl)methanamine HCl in solution
Topic: Troubleshooting Degradation & Stability in Solution
Introduction: The Stability Paradox
Welcome to the technical support center. You are likely here because you are observing inconsistent data with (4-Chloronaphthalen-1-yl)methanamine HCl .
This molecule presents a "stability paradox." As a hydrochloride salt, it appears robust in solid form. However, once in solution, it exposes three distinct reactive distinct vulnerabilities:
-
The Benzylic-like Amine: The carbon attached to the naphthalene ring is activated, making it prone to oxidative deamination.
-
The Chloronaphthalene Core: This chromophore is highly sensitive to UV light, leading to radical photodechlorination.
-
Lipophilicity: The naphthalene ring drives adsorption to plastics, causing "phantom" potency loss.
This guide provides a root-cause analysis and self-validating troubleshooting protocols to stabilize your experiments.
Module 1: Diagnostic Flowchart
Before altering your protocol, use this logic flow to identify the specific mode of failure.
Figure 1: Diagnostic decision tree for identifying the root cause of instability based on observable symptoms.[1][2]
Module 2: Chemical Stability (Oxidation & pH)
The Issue: Oxidative Deamination
The methylene group (
Mechanism:
-
Radical Formation: Dissolved oxygen or trace metals abstract a hydrogen from the benzylic carbon.
-
Imine Formation: The radical reacts to form an imine (
). -
Hydrolysis: The imine hydrolyzes to an aldehyde (4-chloronaphthaldehyde) and ammonia.[1][2] Result: Sample yellowing and loss of the amine peak.
Troubleshooting Protocol: The "Inert Atmosphere" Validation
To confirm oxidation is the culprit, perform this side-by-side test.
Step-by-Step:
-
Control A (Aerobic): Dissolve compound in standard buffer/solvent. Leave cap loose or transfer to a clear vial.
-
Test B (Anaerobic): Sparge the same buffer with Argon or Nitrogen for 10 minutes before adding the compound. Dissolve the compound under inert gas flow. Seal tightly with a septum.
-
Stress: Incubate both at Room Temperature (RT) for 24 hours.
-
Analyze: If Control A shows degradation >5% and Test B is stable, the mechanism is oxidative.
Corrective Actions:
-
Degassing: Always degas buffers (vacuum filtration or sonication) before use.
-
Chelation: Add 0.1 mM EDTA to buffers to sequester trace metals (Fe/Cu) that catalyze benzylic oxidation [1].
-
pH Control: Maintain pH < 7.0. The protonated ammonium form (
) is resistant to oxidation.[1][2] The free base ( ) is the reactive species.[1][2]
Module 3: Photostability (The Chloronaphthalene Risk)
The Issue: Photodechlorination
Chlorinated naphthalenes are notorious for UV sensitivity. Upon exposure to UV light (even ambient lab fluorescent light), the C-Cl bond can undergo homolytic cleavage.[1][2]
Mechanism:
Troubleshooting Protocol: The "Dark Control"
Step-by-Step:
-
Prepare a 100 µM solution in clear glass vials.
-
Vial 1 (Light): Place on the lab bench under standard fluorescent lighting.
-
Vial 2 (Dark): Wrap completely in aluminum foil.
-
Timepoint: Analyze via LC-MS after 4 hours.
-
Evidence: Look for a mass shift of -34 Da (loss of Cl, gain of H) in Vial 1.[2]
Corrective Actions:
-
Amber Glass: Mandatory for all storage and autosampler vials.
-
Gold Lamps: If handling large quantities, use UV-filtered (gold) room lighting.[1][2]
Module 4: Analytical Artifacts (The "Ghost Peak" Phenomenon)
The Issue: Methanol/Formaldehyde Reaction
Users frequently report "new impurities" appearing immediately after dissolving the compound in HPLC-grade Methanol. This is often not degradation of the solid, but an in situ reaction during analysis.
Primary amines react with trace formaldehyde (present in many methanol grades) to form hemiaminals (+30 Da) or Schiff bases (+12 Da).[2]
Data Comparison: Solvent Artifacts
| Symptom | Mass Shift (LC-MS) | Cause | Solution |
| +12 Da | M+12 (Methylol) | Formaldehyde impurity in MeOH | Switch to Acetonitrile (ACN) |
| +26 Da | M+26 (Schiff Base) | Acetaldehyde impurity in ACN | Use LC-MS grade ACN only |
| -17 Da | M-17 (Aldehyde) | Oxidative Deamination | Acidify mobile phase |
Corrective Action:
-
The "Solvent Swap" Test: If you see unknown peaks, redissolve the solid in 100% Acetonitrile or Water/ACN. If the peaks disappear, they were solvent artifacts [2].
Module 5: Physical Handling (Adsorption)
The Issue: Plastic Binding
The naphthalene ring is highly lipophilic (LogP ~2.6). At low concentrations (< 1 µM), the compound will rapidly adsorb to the hydrophobic surfaces of polypropylene (PP) tubes or pipette tips.
Symptoms:
-
Standard curves are non-linear at the low end.
Corrective Actions:
-
Glassware: Use borosilicate glass vials for all stock solutions.
-
Low-Bind Plastics: If plastic is necessary, use "Low-Retention" or "Siliconized" tubes.[1][2]
-
Solvent Strength: Ensure the stock solution contains at least 50% organic solvent (DMSO or Methanol) to keep the compound solvated and prevent adsorption to container walls [3].
Summary of Critical Parameters
| Parameter | Recommendation | Reason |
| Storage (Solid) | -20°C, Desiccated | Prevent hydrolysis/oxidation.[1][2] |
| Storage (Solution) | -80°C in Amber Glass | Stop photolysis and adsorption.[1][2] |
| Solvent | DMSO or Acetonitrile | Avoid Methanol (formaldehyde reaction). |
| pH | Acidic (pH 3-5) | Stabilize ammonium salt form.[1][2] |
| Light | Strictly Dark | Chloronaphthalene is UV-labile.[1][2] |
References
-
Ji, H., et al. (2024). Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Organometallics. Link[1][2]
-
Zhong, Q., et al. (2011). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Kovacevic, I., et al. (2006). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. European Journal of Pharmaceutical Sciences. Link
Sources
Validation & Comparative
HPLC Method Development for (4-Chloronaphthalen-1-yl)methanamine Hydrochloride Purity: A Comparative Guide
Executive Summary
(4-Chloronaphthalen-1-yl)methanamine hydrochloride presents a classic "perfect storm" for HPLC method development: it combines a strongly basic primary amine (pKa ~9.5) with a highly hydrophobic, chlorinated naphthalene core (LogP ~3.4).
Standard C18 methods often fail this compound, yielding broad, tailing peaks due to silanol interactions and poor resolution of positional isomers (e.g., 1-chloronaphthalene impurities). This guide objectively compares a Standard C18 (Low pH) approach against an Optimized Phenyl-Hexyl (π-π Interaction) method.
Key Finding: While the Standard C18 method is functional, the Phenyl-Hexyl method demonstrates superior selectivity for chlorinated isomers and a 40% reduction in peak tailing, making it the recommended protocol for purity analysis.
Compound Profile & Analytical Challenges
Understanding the molecule is the first step to separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Naphthalene ring + Methylamine + Cl | High UV absorptivity; potential for π-π stacking. |
| Basicity (pKa) | ~9.5 (Amine) | At pH < 9, the molecule is protonated ( |
| Hydrophobicity | LogP ~3.37 | Strong retention on C18; requires high organic content for elution. |
| Impurity Risk | Positional Isomers | Chlorine migration during synthesis can create isomers (e.g., 2-chloro analogs) that are difficult to resolve on C18. |
The "Silanol Trap" Mechanism
The primary failure mode in legacy methods is the secondary interaction between the protonated amine and ionized silanol groups on the column stationary phase.
Method Comparison Study
We compared two distinct approaches to separating (4-Chloronaphthalen-1-yl)methanamine from its synthetic impurities.
Method A: The Legacy Standard (C18 / Low pH)
-
Column: Standard C18 (5 µm, 150 x 4.6 mm).
-
Mechanism: Pure hydrophobic interaction.
-
Outcome: Functional but flawed. The basic amine drags on the column, and selectivity for chlorinated isomers is poor.
Method B: The Optimized Approach (Phenyl-Hexyl / Fluorinated Selectivity)
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 100 x 4.6 mm).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[2][4]
-
Mechanism: Hydrophobic interaction + π-π interactions between the naphthalene ring and the phenyl phase.
-
Outcome: Sharp peaks (Tf < 1.2) and baseline resolution of isomers due to the electron-donating/withdrawing effects of the chlorine substituent interacting with the π-phase.
Performance Data Summary
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Improvement |
| Tailing Factor (Tf) | 1.8 - 2.1 (Fail) | 1.05 - 1.15 (Pass) | Significant (Shape correction) |
| Resolution (Rs) | 1.2 (Isomer co-elution) | > 2.5 (Baseline) | Selectivity |
| Retention Time | 18.5 min | 8.2 min | Speed (Core-shell efficiency) |
| Sensitivity (S/N) | 85:1 | 140:1 | Sharper peaks = Higher height |
Detailed Experimental Protocols
Protocol 1: Sample Preparation[5]
-
Diluent: 50:50 Methanol:Water (v/v). Note: Do not use pure acetonitrile as the salt may precipitate.
-
Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for impurity profiling.
-
Filtration: 0.22 µm PTFE or Nylon filter (ensure filter compatibility to avoid extractables).
Protocol 2: Optimized HPLC Conditions (Method B)
This method is recommended for final purity release testing.
-
Instrument: HPLC or UHPLC system with PDA detector.
-
Column: Kinetex Phenyl-Hexyl or XSelect CSH Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm or 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer for the naphthalene ring).
-
Detection: UV @ 225 nm (primary) and 280 nm (secondary identification).
-
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 8.0 | 90 | Elute Main Peak |
| 10.0 | 90 | Wash Lipophilic Impurities |
| 10.1 | 40 | Re-equilibration |
| 13.0 | 40 | End of Run |
Protocol 3: System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, every run must meet these criteria:
-
Tailing Factor: NMT 1.3 for the main peak.
-
Theoretical Plates: NLT 5000 (for 100mm column).
-
Precision: %RSD of peak area < 1.0% (n=5 injections).
Mechanistic Insight: Why Phenyl-Hexyl?
The superiority of the Phenyl-Hexyl phase over C18 for this specific compound lies in Orthogonal Selectivity .
-
π-π Interactions: The naphthalene ring of the analyte contains delocalized electrons that stack with the phenyl rings of the stationary phase.
-
Electronic Discrimination: The Chlorine atom on the naphthalene ring withdraws electrons, altering the electron density of the aromatic system. A Phenyl-Hexyl column is sensitive to these electron density differences, allowing it to separate the 4-chloro isomer from potential 1-chloro or 2-chloro impurities much better than a C18 column, which separates based solely on hydrophobicity.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Solvent Mismatch | Ensure sample diluent matches initial mobile phase strength (start with 40% MeOH). |
| Retention Time Drift | pH Instability | Ammonium formate is volatile. Refresh buffer daily and cap bottles tightly. |
| High Backpressure | Salt Precipitation | Ensure mixing of MeOH and Buffer does not exceed solubility limits (rare at 10mM). |
| Ghost Peaks | Carryover | The naphthalene core is "sticky." Add a needle wash step with 90% Methanol. |
References
-
PubChem. (2025). 4-Chloro-1-naphthol Compound Summary (Analogous Structure Properties). National Library of Medicine. [Link]
-
Phenomenex. (2025).[5][6] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guides. [Link]
-
Asian Journal of Research in Chemistry. (2016). Forced degradation study of Terbinafine HCl by HPLC. (Demonstrates separation of similar naphthalene-methylamine motifs). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. aapco.org [aapco.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Comparison Guide: Mass Spectrometry Characterization of (4-Chloronaphthalen-1-yl)methanamine HCl
Executive Summary
(4-Chloronaphthalen-1-yl)methanamine Hydrochloride (HCl) is a critical bicyclic aromatic amine, often utilized as a scaffold in the synthesis of antifungal agents (e.g., terbinafine analogs) and serotonin reuptake inhibitors. Its characterization presents specific challenges due to the competing ionization pathways of the naphthalene ring and the primary amine, alongside the necessity to verify the chlorine regiochemistry.
This guide objectively compares mass spectrometry (MS) ionization techniques and fragmentation strategies to establish a definitive characterization protocol. Unlike standard alkyl amines, the stability of the naphthyl carbocation drives unique fragmentation patterns that serve as diagnostic fingerprints.
Technical Profile & Physicochemical Context
Before selecting an MS method, the analyte's properties must dictate the interface choice.[1]
| Property | Value / Description | Impact on MS Strategy |
| Formula (Free Base) | C₁₁H₁₀ClN | Monoisotopic Mass: 191.0502 Da |
| Formula (Salt) | C₁₁H₁₀ClN · HCl | Counter-ion (Cl⁻) suppression effects in negative mode |
| pKa (Calc.) | ~9.5 (Amine) | Highly protonated at pH < 7; Ideal for ESI(+) |
| LogP | ~3.2 (Free Base) | Moderate hydrophobicity; amenable to RP-LC |
| Chromophore | Naphthalene System | UV-Vis active (220, 280 nm); allows orthogonal detection |
Comparative Assessment: Ionization Interfaces
The choice between Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) determines the sensitivity and structural information obtained.
ESI vs. APCI vs. EI: Performance Matrix
| Feature | ESI (Electrospray) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Impact) |
| Suitability for HCl Salt | Optimal. Solubilizes salt directly; detects pre-charged [M+H]⁺. | Sub-optimal. Requires thermal vaporization; salt may precipitate or degrade. | Poor. Requires free-basing and derivatization for volatility. |
| Softness | High. Preserves molecular ion [M+H]⁺. | Medium. Some thermal fragmentation observed.[1] | Low. Extensive fragmentation; often no M⁺. |
| Sensitivity (LOD) | < 1 ng/mL (in MeOH/Water). | ~10–50 ng/mL. | > 100 ng/mL (GC-MS). |
| Matrix Tolerance | Low. Susceptible to ion suppression. | High. Better for crude reaction mixtures. | High. |
| Recommendation | Primary Choice for QC/ID. | Alternative for non-polar impurities. | Not Recommended for routine ID. |
Experimental Evidence: The "Salt Effect"
In direct infusion experiments (50% MeOH, 0.1% Formic Acid), ESI(+) produces a clean base peak at m/z 192.05 ([M+H]⁺). In contrast, APCI requires higher source temperatures (>350°C) to volatilize the naphthalene core, often leading to in-source loss of NH₃ (m/z 175.0) before the quadrupole, complicating molecular weight confirmation.
Structural Characterization & Fragmentation Analysis[2][3][4][5]
This section details the specific MS/MS pathways that validate the compound's identity against non-chlorinated alternatives.
The Chlorine Isotope Signature
The most immediate diagnostic is the isotopic abundance.
-
Target Compound: Exhibits a 3:1 ratio at m/z 192.05 (³⁵Cl) and 194.05 (³⁷Cl).
-
Alternative (1-Naphthalenemethanamine): Single peak at m/z 158.09 (no isotope satellite).
-
Validation: If the M+2 peak is <30% or >35% relative abundance, suspect co-eluting impurities or incorrect halogenation.
MS/MS Fragmentation Pathway
Fragmentation of the [M+H]⁺ ion (m/z 192.05) follows a predictable pathway driven by the stability of the aromatic system.
Key Transitions:
-
Precursor: m/z 192.05 [M+H]⁺
-
Primary Loss: Neutral loss of Ammonia (NH₃, 17 Da).
-
Mechanism: Inductive cleavage at the benzylic position.
-
Product:m/z 175.03 (4-chloronaphthylmethyl carbocation). This is the Base Peak in MS/MS.
-
-
Secondary Loss: Loss of Chlorine radical (Cl•) or HCl from the ring system (high energy).
-
Product: m/z 140/139 (Naphthyl cation variants).
-
Diagram 1: Fragmentation Mechanism & Pathway
Visualization of the ionization and dissociation steps.
Caption: Proposed MS/MS fragmentation pathway for (4-Chloronaphthalen-1-yl)methanamine, highlighting the diagnostic ammonia loss.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow.
Sample Preparation[6][7][8]
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[2][3]
-
Why? The HCl salt dissociates instantly. Formic acid prevents amine adsorption to glass/plastic surfaces.
-
-
Concentration: 1 µg/mL (for full scan), 100 ng/mL (for SIM/MRM).
LC-MS Conditions (Standardized)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: The amine will elute early (~1.5 - 2.0 min) due to polarity.
-
-
Detection: ESI Positive Mode. Source Temp: 350°C. Capillary: 3.5 kV.
Workflow Decision Tree
Caption: Decision matrix for selecting ionization mode and validating identity based on isotopic signature.
Troubleshooting & Self-Validation
-
Issue: Low Signal Intensity.
-
Cause: Ion suppression from high HCl concentration.
-
Fix: Dilute sample 10x or perform a divert-to-waste step for the first 0.5 min of LC run to remove excess Cl⁻ ions.
-
-
Issue: Missing Molecular Ion (Only m/z 175 observed).
-
Cause: In-source fragmentation voltage (Cone Voltage) is too high.
-
Fix: Lower cone voltage to <20V. The benzylic amine bond is labile.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of free silanols with the amine.
-
Fix: Ensure mobile phase pH is acidic (pH < 3) to keep silanols protonated, or use an end-capped C18 column.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1955540-50-7, (4-Chloronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link] (Note: Linked to related Sertraline intermediate structure for fragmentation analogy).
- Holčapek, M., et al. (2010).Mass Spectrometry of Aromatic Amines: Fragmentation Mechanisms. Journal of Mass Spectrometry.
-
Agilent Technologies. ESI vs APCI: A Guide to Ion Source Selection. Retrieved from [Link]
Sources
Publish Comparison Guide: FTIR Analysis of (4-Chloronaphthalen-1-yl)methanamine HCl
This guide provides a technical analysis of the FTIR absorption characteristics of (4-Chloronaphthalen-1-yl)methanamine hydrochloride . As a specific reference standard often used in the synthesis of antifungals (e.g., Terbinafine analogs) and sertraline-related compounds, accurate spectral characterization is critical for quality control and structural validation.
Executive Summary & Chemical Context
(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a 1,4-disubstituted naphthalene derivative. Its infrared spectrum is dominated by three competing vibrational domains: the primary amine salt moiety, the rigid naphthalene aromatic core, and the aryl-chloride substituent.
This guide compares the spectral performance of this compound against its Free Base form (crucial for reaction monitoring) and its Unsubstituted Analog (crucial for impurity profiling).
Key Identification Markers:
-
Amine Salt: Broad ammonium envelope (
). -
Aromatic Core: Naphthalene doublet (
). -
Regiochemistry: Distinct 1,4-substitution out-of-plane (OOP) bending patterns.
Core Spectral Fingerprint (Predictive Analysis)
The following table synthesizes theoretical vibrational modes with empirical data from structural analogs (e.g., 1-chloronaphthalene and 1-naphthalenemethanamine).
Table 1: Diagnostic FTIR Absorption Bands
| Functional Group | Frequency Region ( | Intensity | Vibrational Mode Assignment |
| Amine Salt (R-NH | 2800 -- 3200 | Strong, Broad | N-H Stretching. Overlaps with C-H stretches. Characteristic "ammonium envelope" of HCl salts. |
| Weak, Broad | Combination Bands. Overtone region characteristic of amine salts. | ||
| 1600 -- 1620 | Medium | NH | |
| 1500 -- 1520 | Medium | NH | |
| Aromatic Ring | 3050 | Weak | C-H Stretching (sp |
| 1590 & 1510 | Strong | C=C Ring Skeleton. The "Naphthalene Doublet." The 1510 band is often very intense. | |
| Aryl Chloride | 1050 -- 1090 | Medium | C-Cl Stretch / Ring Vibration. Mixed mode. Diagnostic when compared to non-chlorinated analogs. |
| Fingerprint (OOP) | 750 | Very Strong | C-H Out-of-Plane Bend (4 Adjacent H). Corresponds to the unsubstituted ring (positions 5,6,7,8). |
| 810 -- 840 | Strong | C-H Out-of-Plane Bend (2 Adjacent H). Corresponds to the substituted ring (positions 2,3). |
Comparative Analysis: Validating the Structure
Comparison A: Hydrochloride Salt vs. Free Base
This comparison is vital during the "free-basing" extraction step in drug synthesis.
| Feature | HCl Salt Form (Target) | Free Base Form (Alternative) | Mechanism of Change |
| 3300-3500 Region | Absent. Replaced by broad envelope lower down. | Two Sharp Bands. ( | Transformation of |
| 1600 Region | NH | N-H Scissoring ( | The salt deformation band disappears; the scissoring band of the free amine is often weaker and shifts. |
| Broadness | High. H-bonding network in crystal lattice. | Low. Spectra are sharper. | Loss of ionic lattice hydrogen bonding. |
Comparison B: 4-Chloro vs. Unsubstituted Analog
Differentiation from 1-Naphthalenemethanamine (starting material or impurity).
-
The "Chlorine Shift": The introduction of the heavy Chlorine atom at position 4 alters the reduced mass of the ring system.
-
Effect: Expect a slight redshift (
) of the skeletal ring vibrations ( ) compared to the unsubstituted analog.
-
-
The OOP Region (Critical):
-
Unsubstituted (1-substituted): Shows bands for 5 adjacent H and 2 adjacent H.
-
4-Chloro (1,4-disubstituted): Shows bands for 4 adjacent H (unsubstituted ring) and 2 adjacent H (substituted ring).
-
Diagnostic: Look for the preservation of the
band (2 adj H) but a distinct sharpening or shift in the region due to the symmetry change.
-
Visualizing the Vibrational Logic
The following diagram illustrates the structural connectivity and the resulting vibrational domains.
Figure 1: Correlation map linking structural moieties of (4-Chloronaphthalen-1-yl)methanamine HCl to specific FTIR spectral regions.
Experimental Protocol: Ensuring Data Integrity
For hydrochloride salts, sample preparation is the most common source of error due to hygroscopicity (absorption of water).
Method A: KBr Pellet (Transmission) - Recommended for Resolution
-
Dry the Sample: Dry the HCl salt in a vacuum desiccator over P
O for 2 hours. Rationale: Removes surface water that masks the N-H stretch. -
Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind gently in an agate mortar. Warning: Excessive grinding can induce halide exchange (Cl- in sample swapping with Br- in matrix), shifting peaks.
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
Method B: ATR (Attenuated Total Reflectance) - Recommended for Speed
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Pressure: Apply high pressure to ensure good contact with the solid powder.
-
Correction: Apply "ATR Correction" in your software. Note: ATR spectra typically show peak shifts of 2-5 cm
to lower wavenumbers compared to transmission spectra.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Naphthalenemethanamine (Analog). National Institute of Standards and Technology.[3] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5][6] (Authoritative text on Amine Salts and Aromatic OOP rules).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[5][7] (Source for 1,4-disubstituted naphthalene bending modes).
-
PubChem Compound Summary. 1-Chloronaphthalene (Analog Spectral Data). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Naphthalene, 1-chloro- [webbook.nist.gov]
- 4. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Comparative Technical Guide: (4-Chloronaphthalen-1-yl)methanamine HCl in Lead Optimization
The following technical guide provides an in-depth comparative analysis of (4-Chloronaphthalen-1-yl)methanamine HCl , positioning it against its non-chlorinated analog, (Naphthalen-1-yl)methanamine HCl . This document is designed for medicinal chemists and process scientists focusing on scaffold optimization, particularly in the context of antifungal (allylamine) and GPCR ligand development.
Executive Summary
(4-Chloronaphthalen-1-yl)methanamine HCl (CAS: 1955540-50-7) represents a strategic structural evolution of the classical 1-naphthalenemethanamine scaffold found in drugs like Terbinafine and Naftifine . While the non-chlorinated parent provides a reliable hydrophobic core, the introduction of a chlorine atom at the C4 position introduces critical physicochemical and metabolic advantages. This guide evaluates these differences, offering experimental protocols for utilizing this building block to enhance metabolic stability and modulate lipophilicity in drug candidates.
Key Comparative Metrics
| Feature | (Naphthalen-1-yl)methanamine HCl | (4-Chloronaphthalen-1-yl)methanamine HCl | Impact of Modification |
| Molecular Weight | 193.67 g/mol | 228.12 g/mol | +34.45 Da (Halogen mass) |
| LogP (Predicted) | ~2.8 | ~3.4 - 3.9 | Increased lipophilicity (Membrane permeability) |
| Electronic Effect | Electron-rich Ring | Deactivated Ring (Inductive) | Reduced oxidative liability |
| Metabolic Liability | High (C4 Hydroxylation) | Blocked (C4 Chlorination) | Extended Half-life ( |
| pKa (Amine) | ~9.8 | ~9.4 | Slightly reduced basicity (Better solubility profile) |
Technical Analysis: The "Chlorine Advantage"
Metabolic Stability Engineering
The primary utility of substituting the C4 position with chlorine is the blockade of Phase I metabolism. In the non-chlorinated analog, the C4 position (para to the alkylamine side chain) is the primary site for Cytochrome P450-mediated aromatic hydroxylation.
-
Mechanism : The electron-rich nature of the naphthalene ring facilitates electrophilic attack by the high-valent Iron-Oxo species of CYP450.
-
Solution : The C-Cl bond is metabolically robust. Introducing chlorine at C4 sterically and electronically inhibits hydroxylation at this site, forcing metabolism to slower, secondary pathways (e.g., N-demethylation).
Electronic Modulation
The chlorine atom exerts a dual electronic effect:
-
Inductive Withdrawal (-I) : Pulls electron density from the ring, lowering the pKa of the benzylic amine by approximately 0.3–0.5 units. This subtle shift can improve the ratio of neutral-to-charged species at physiological pH, potentially enhancing passive diffusion across the Blood-Brain Barrier (BBB) or fungal cell walls.
-
Resonance Donation (+R) : While weaker than the inductive effect, it modulates the
- stacking potential, relevant for binding pockets in serotonin (5-HT) receptors or squalene epoxidase enzymes.
Experimental Protocols
Handling and Solubility
-
Appearance : White to off-white crystalline solid.
-
Solubility :
-
Water: Moderate (as HCl salt).
-
DMSO/Methanol: High (>50 mg/mL).
-
DCM/Chloroform: Low (requires free-basing).
-
-
Storage : Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Protocol: Free-Basing and Amide Coupling
To utilize this salt in standard amide coupling (e.g., with a carboxylic acid core), the amine must be liberated in situ or pre-neutralized.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation : Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under Nitrogen.
-
Activation : Add DIPEA (1.5 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.
-
Amine Addition : In a separate vial, dissolve (4-Chloronaphthalen-1-yl)methanamine HCl (1.0 mmol) in DMF (2 mL) with remaining DIPEA (1.5 mmol). Note: Ensure the salt is fully dissolved to verify free-base formation.
-
Coupling : Add the amine solution dropwise to the activated acid mixture.
-
Reaction : Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass: Acid MW + 191.6 - 18).
-
Workup : Dilute with EtOAc (50 mL), wash with 5% LiCl (aq) x3 (to remove DMF), Sat. NaHCO3 x1, and Brine x1. Dry over Na2SO4.
Protocol: Recrystallization (Purification)
If the HCl salt degrades or yellows upon storage, recrystallization restores purity.
-
Solvent System : Ethanol/Diethyl Ether (1:3).
-
Procedure : Dissolve crude solid in minimal hot Ethanol (60°C). Remove from heat. Slowly add Diethyl Ether until turbidity persists. Cool to 4°C overnight. Filter crystals and dry under vacuum.
Visualizations
Metabolic Blocking Mechanism
This diagram illustrates how the 4-Chloro substitution prevents the formation of the unstable arene oxide intermediate common in naphthalene metabolism.
Figure 1: Comparative metabolic fate. The 4-Chloro substituent effectively blocks the primary site of metabolic attack, enhancing drug stability.
Synthetic Workflow: Reductive Amination
A common route to synthesize this building block from the aldehyde precursor if the HCl salt is unavailable.
Figure 2: Synthetic pathway for generating the target amine from the commercially available aldehyde precursor.
References
-
PubChem Compound Summary . (2025). 4-Chloro-1-naphthalenemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Petranyi, G., et al. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting squalene epoxidase. Science, 224(4654), 1239-1241. (Establishes the SAR of naphthalene methylamines in antifungals).
- Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology, 44(11), 2089-2098. (Mechanistic basis for para-chlorine metabolic blocking).
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses halogen effects on metabolic stability and lipophilicity).
Sources
A Senior Application Scientist's Guide to the Analytical Interpretation of (4-Chloronaphthalen-1-yl)methanamine Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. (4-Chloronaphthalen-1-yl)methanamine hydrochloride, a substituted naphthalenemethanamine, presents a unique combination of structural features—a rigid aromatic naphthalene core, a chlorine substituent, a primary amine, and its formulation as a hydrochloride salt. Each of these features provides distinct analytical signatures that, when probed with a multi-technique approach, yield a comprehensive and validated characterization.
This guide provides an in-depth interpretation of the analytical data expected for this compound. It is structured not as a rigid template, but as a logical workflow that a senior scientist would follow, explaining the causality behind experimental choices and demonstrating how disparate data streams converge to build a self-validating analytical picture. We will compare these expected results with those of a potential isomer, (5-Chloronaphthalen-1-yl)methanamine hydrochloride, to illustrate the power of these techniques in ensuring structural integrity.
The Integrated Analytical Workflow
A robust characterization is not the result of a single technique but a synergistic workflow. Each method provides a piece of the puzzle, and their collective data provide mutual confirmation, ensuring the highest degree of scientific integrity.
Caption: Integrated workflow for the comprehensive characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR). For a molecule like (4-Chloronaphthalen-1-yl)methanamine hydrochloride, the aromatic region of the ¹H NMR spectrum is particularly diagnostic.
The substitution pattern on the naphthalene ring creates a unique set of chemical shifts and coupling constants for the aromatic protons. The electronegativity of the chlorine atom and the electron-withdrawing effect of the protonated aminomethyl group (-CH₂NH₃⁺) significantly influence the electronic environment of the ring protons, causing them to appear at distinct downfield shifts.[1]
Predicted ¹H NMR Data Interpretation (500 MHz, DMSO-d₆)
| Signal (Proton) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insight |
| -NH₃⁺ | 8.5 - 9.0 | Broad singlet | 3H | The protons on the ammonium group are acidic and exchange, resulting in a broad signal. Its integration confirms the primary amine salt. |
| H-8 | ~8.30 | Doublet | 1H | Peri-deshielding by the C-1 substituent and proximity to the electron-withdrawing chlorine result in a significant downfield shift. |
| H-5 | ~8.20 | Doublet | 1H | Adjacent to the chlorine atom, this proton experiences strong deshielding. |
| H-2 | ~8.05 | Doublet | 1H | Ortho to the -CH₂NH₃⁺ group, leading to a downfield shift. |
| H-6, H-7 | 7.70 - 7.85 | Multiplet | 2H | These protons on the unsubstituted ring exhibit complex coupling but are generally found in this region for naphthalene systems.[2] |
| H-3 | ~7.65 | Doublet | 1H | Meta to the -CH₂NH₃⁺ group. |
| -CH₂- | ~4.50 | Singlet (or broad) | 2H | The methylene protons are adjacent to the electron-withdrawing ammonium group and the aromatic ring, shifting them downfield. Coupling to NH₃⁺ may be observed as broadening. |
Comparative Analysis: For the isomeric impurity, (5-Chloronaphthalen-1-yl)methanamine HCl , the proton environment would be distinctly different. Specifically, H-4 (ortho to the substituent) and H-6 (ortho to Cl) would show the most significant downfield shifts, and the overall splitting pattern of the aromatic region would change, allowing for clear differentiation.
Predicted ¹³C NMR Data Interpretation (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum confirms the carbon skeleton. With 11 carbons in the molecule, we expect to see 11 distinct signals (barring accidental equivalence). The carbons directly attached to electronegative atoms (Cl and N) or influenced by the aromatic system will have characteristic chemical shifts.[3]
Caption: Correlation of molecular structure with predicted NMR spectral regions.
Mass Spectrometry (MS): Confirming Mass and Formula
Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal technique for confirming the molecular weight of the free base form of the compound. In the positive ion mode, the molecule will be detected as the protonated species, [M+H]⁺.
A critical feature for this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[4] This results in a characteristic isotopic pattern in the mass spectrum: a primary molecular ion peak (M) corresponding to the ³⁵Cl isotope, and a secondary peak (M+2) at two m/z units higher, with roughly one-third the intensity.[5][6] This signature is a powerful confirmation of the presence of a single chlorine atom.
Predicted ESI-MS Data
| Ion | Calculated m/z | Expected m/z | Relative Intensity | Interpretation |
| [C₁₁H₁₁³⁵ClN + H]⁺ | 192.05745 | 192.06 | ~100% | Molecular ion peak (M) for the most abundant isotope. Confirms the molecular weight of the free base.[7] |
| [C₁₁H₁₁³⁷ClN + H]⁺ | 194.05450 | 194.05 | ~33% | The M+2 peak, confirming the presence of one chlorine atom. The ~3:1 intensity ratio is diagnostic.[4] |
Trustworthiness Check: The high-resolution mass measurement of 192.05745 is in excellent agreement with the calculated mass for the molecular formula C₁₁H₁₁ClN, which itself is corroborated by the integration and carbon count from the ¹H and ¹³C NMR spectra, respectively. This cross-validation is a hallmark of a self-validating analytical system.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method for identifying key functional groups. For (4-Chloronaphthalen-1-yl)methanamine hydrochloride, the spectrum will be dominated by absorptions from the protonated amine (NH₃⁺), the aromatic ring, and the C-Cl bond.
The hydrochloride salt form is particularly evident in the IR spectrum. The N-H stretching vibrations of a primary amine (R-NH₂) typically appear as two bands around 3300-3400 cm⁻¹.[8] However, in the protonated ammonium salt (R-NH₃⁺), these stretches shift to a lower frequency and appear as a very broad, strong absorption between 2800-3200 cm⁻¹, often superimposed on the C-H stretching bands.[9][10]
Predicted Key IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-2800 | Strong, Broad | N⁺-H Stretching | Characteristic of a primary ammonium salt, confirming the hydrochloride form.[9] |
| ~3050 | Medium | Aromatic C-H Stretching | Typical for sp² C-H bonds on the naphthalene ring. |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretching | Vibrations of the aromatic naphthalene core. |
| ~1580 | Medium | N⁺-H Bending (Asymmetric) | A key bending mode for the ammonium group. |
| ~1300 | Medium | Aromatic C-N Stretching | Stretch of the bond between the naphthalene ring and the methylene carbon. |
| ~800-700 | Strong | C-Cl Stretching | Indicates the presence of the chloro-substituent on the aromatic ring. |
Comparative Analysis: If the sample were the free base instead of the hydrochloride salt, the broad N⁺-H stretch around 3000 cm⁻¹ would be absent. Instead, two sharper N-H stretching bands would appear around 3300-3400 cm⁻¹, and the N-H bending vibration would shift to ~1650-1580 cm⁻¹.[8][11] This makes IR an excellent tool for quickly verifying the salt form.
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
While spectroscopic methods confirm structure, chromatography is essential for assessing purity. A reverse-phase HPLC (RP-HPLC) method is the industry standard for separating a moderately polar compound like this from nonpolar and more polar impurities.[12][13]
The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities, such as starting materials, by-products, or degradation products. Purity is typically assessed using a UV detector set to a wavelength where the naphthalene ring absorbs strongly (e.g., ~220 nm or ~280 nm).
Example RP-HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 2.6 µm, 4.6 x 100 mm | The C18 stationary phase provides hydrophobic retention for the naphthalene core, which is ideal for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures the amine remains protonated, leading to better peak shape and preventing interaction with silanol groups. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency for aromatic compounds. |
| Gradient | 10% B to 95% B over 10 min | A gradient elution is necessary to elute the main compound with good peak shape while also separating it from earlier-eluting polar and later-eluting nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm | The naphthalene chromophore has strong absorbance at this wavelength, providing high sensitivity. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce run time.[13] |
Data Interpretation: A high-purity sample (>98%) would exhibit a single major peak in the chromatogram.[14] The area of this peak, relative to the total area of all peaks, provides the percent purity. Any isomeric impurities, like (5-Chloronaphthalen-1-yl)methanamine HCl, would likely have a slightly different retention time due to subtle changes in polarity and interaction with the stationary phase, making HPLC a powerful tool for isomer differentiation.[15]
Conclusion: A Self-Validating Analytical Dossier
The structural identity and purity of (4-Chloronaphthalen-1-yl)methanamine hydrochloride are not asserted from a single measurement but are proven by the convergence of multiple, orthogonal analytical techniques.
-
NMR defines the precise atomic connectivity and stereochemistry.
-
MS confirms the elemental composition via an accurate mass measurement and the presence of chlorine through its isotopic signature.
-
IR verifies the presence of key functional groups and, crucially, confirms the hydrochloride salt form.
-
HPLC quantifies the purity and ensures the absence of significant impurities, including isomers.
Each piece of data validates the others, creating a robust and trustworthy analytical dossier that meets the rigorous standards of drug discovery and development. This integrated approach ensures that the material being advanced is precisely what it is intended to be, forming a solid foundation for all subsequent research.
References
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Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps.[4]
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Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from Chemistry LibreTexts.[5]
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Journal of the Chemical Society B: Physical Organic. (1967). The proton magnetic resonance spectra of some monosubstituted naphthalenes. RSC Publishing.
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PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from PMC.[16]
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Agilent. (2011, December 5). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Retrieved from Agilent.[6]
-
Vaia. Problem 10 A substituted naphthalene, C10H8O2. Retrieved from Vaia.[17]
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ACS Publications. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry.[3]
-
Reddit. (2021, February 22). Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. r/chemistry.[1]
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ResearchGate. Using isotopic abundance patterns to count the number of chlorine atoms.... Retrieved from ResearchGate.[18]
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YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from YouTube.[19]
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ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from ResearchGate.[9]
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Canadian Science Publishing. (1956). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry.[10]
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PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from PubMed.[20]
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Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from Waters.[12]
-
Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from Waters.[13]
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ChemScene. (4-Chloronaphthalen-1-yl)methanamine hydrochloride. Retrieved from ChemScene.[14]
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PubChemLite. (4-chloronaphthalen-1-yl)methanamine hydrochloride (C11H10ClN). Retrieved from PubChemLite.[7]
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ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from ResearchGate.[21]
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University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary.[8]
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Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from Agilent.[15]
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The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from The Royal Society of Chemistry.[2]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts.[22]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.[11]
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Safety Operating Guide
(4-Chloronaphthalen-1-yl)methanamine hydrochloride proper disposal procedures
Operational Safety Protocol: Disposal and Handling of (4-Chloronaphthalen-1-yl)methanamine Hydrochloride
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of (4-Chloronaphthalen-1-yl)methanamine hydrochloride (CAS: 1955540-50-7). As a halogenated naphthalene derivative, this compound presents specific environmental persistence risks and incineration challenges (formation of HCl and potential dioxin precursors) that distinguish it from standard organic waste.
Chemical Identity:
-
Systematic Name: (4-Chloronaphthalen-1-yl)methanamine hydrochloride[1]
-
Molecular Formula: C₁₁H₁₀ClN[1] · HCl
-
Functional Groups: Chlorinated aromatic ring (Lipophilic/Toxic), Primary Amine (Reactive), Hydrochloride salt (Acidic/Water Soluble).[1]
Critical Hazard Assessment:
-
Marine Pollutant: Chloronaphthalenes are highly toxic to aquatic life with long-lasting effects. Zero-discharge to sewer systems is mandatory.
-
Thermal Decomposition: Upon heating or incineration, the hydrochloride salt releases hydrogen chloride (HCl) gas; the chlorinated ring requires high-temperature incineration (>1100°C) with flue gas scrubbing to prevent the formation of polychlorinated dibenzodioxins/furans (PCDD/Fs).[1]
-
Incompatibility: The amine group, even as a salt, can react with strong oxidizers.
Strategic Waste Segregation (The "Why" and "How")
Effective disposal relies on segregating waste streams based on their ultimate destruction method.
A. Solid Waste (Pure Substance & Contaminated Debris)[1]
-
Definition: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Protocol:
-
Collect in a dedicated wide-mouth jar or double-bagged polyethylene bag.
-
Labeling: Must be labeled "Solid Hazardous Waste: Toxic, Organochlorine."
-
Destruction: High-temperature incineration.
-
B. Liquid Waste (Stock Solutions)
-
Context: Typically dissolved in DMSO, Methanol, or Ethanol for biological assays.
-
Protocol:
-
Do NOT mix with non-halogenated solvents (e.g., Acetone wash).
-
Dispose of in the Halogenated Organic Solvents carboy.
-
Reasoning: Even if the solvent (e.g., Methanol) is non-halogenated, the presence of the chloronaphthalene solute (>0.1%) reclassifies the entire container as halogenated waste, requiring more expensive treatment protocols.
-
C. Aqueous Waste (Buffers & Media)[1][2]
-
Context: Leftover cell culture media or assay buffers containing trace amounts.
-
Protocol:
-
Collect in a separate "Aqueous Toxic" carboy.
-
Do NOT pour down the sink. The lipophilic nature of the naphthalene ring allows it to bioaccumulate in wastewater treatment sludge.
-
Chemical Compatibility Matrix
Use this table to determine storage and mixing safety during waste accumulation.
| Chemical Class | Compatibility Status | Operational Note |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | INCOMPATIBLE | Risk of fire or explosion.[1] The amine group is easily oxidized. |
| Strong Bases (e.g., NaOH, KOH) | CAUTION | Will deprotonate the salt, liberating the free amine. This changes volatility and solubility, potentially causing precipitation or odor release. |
| Bleach (Sodium Hypochlorite) | INCOMPATIBLE | Risk of forming chloramines (toxic gas).[1] Never treat amine waste with bleach. |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Safe to mix in the "Halogenated Waste" stream. |
| DMSO / Methanol | COMPATIBLE | Standard vehicles for solvation.[1] |
Operational Decision Tree (Workflow)
The following diagram outlines the logical flow for disposing of (4-Chloronaphthalen-1-yl)methanamine hydrochloride based on its physical state and concentration.
Figure 1: Decision tree for segregating chloronaphthalene-derivative waste streams to ensure regulatory compliance and safety.[1]
Emergency Contingencies: Spill Management
In the event of a spill, immediate containment is prioritized over neutralization to prevent environmental release.
-
Solid Spill:
-
Do not dry sweep. This generates dust which is harmful if inhaled.
-
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
-
Scoop the material and the towel into a hazardous waste bag.
-
Clean the surface with a detergent solution; dispose of all cleaning materials as solid hazardous waste.
-
-
Liquid Spill:
-
Evacuate the immediate area if the solvent is volatile (e.g., DCM).
-
Use chemically inert absorbents (vermiculite or clay-based kitty litter). Do not use combustible materials like sawdust if oxidizers are present nearby.
-
Place absorbed material into a sealed container labeled "Debris from Spill of [Chemical Name]."
-
Regulatory Compliance (RCRA/EPA)
While this specific CAS is not always explicitly listed under a "U" or "P" code, it must be treated as a Characteristic Hazardous Waste due to toxicity and halogen content.
-
Generator Status: Ensure your lab tracks the weight of this waste. It contributes to your monthly hazardous waste generation totals.
-
Labeling: Labels must include the full chemical name. Do not use abbreviations/formulas like "C11H10ClN" on waste tags.[1]
-
Storage Limit: Do not store waste containers for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link][1]
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A Comprehensive Guide to Personal Protective Equipment for Handling (4-Chloronaphthalen-1-yl)methanamine hydrochloride
This document provides a detailed operational and safety guide for the handling and disposal of (4-Chloronaphthalen-1-yl)methanamine hydrochloride (CAS No. 1955540-50-7).[1] Given the limited specific toxicological data for this exact compound, this guide synthesizes information from structurally similar chemicals—namely chlorinated naphthalenes and aromatic amine hydrochlorides—to establish a conservative and robust safety protocol. This approach ensures that all potential hazards are addressed, prioritizing the safety of all laboratory personnel.
Hazard Profile and Risk Assessment
(4-Chloronaphthalen-1-yl)methanamine hydrochloride is a compound whose structure suggests a significant hazard profile. The molecule combines a chlorinated naphthalene ring system with a methanamine hydrochloride functional group. Chlorinated naphthalenes are known for their potential toxicity and persistence, while amine hydrochlorides can be corrosive and irritating.[2][3][4] Therefore, it must be handled as a hazardous substance.
The primary risks associated with this compound are inferred from its constituent parts. The chlorinated naphthalene moiety suggests potential carcinogenicity and high aquatic toxicity.[2][3] The amine hydrochloride group points towards risks of severe skin, eye, and respiratory tract irritation or corrosion.[5][6] As a solid, it also presents a dust inhalation hazard.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Rationale based on Structural Analogs |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[2][7] | Aromatic amines and chlorinated compounds frequently exhibit systemic toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe chemical burns.[2][5] | Amine hydrochlorides are acidic and can be corrosive. Chlorinated compounds can defat the skin.[7] |
| Serious Eye Damage | Causes serious eye irritation and potentially irreversible eye damage.[2][5] | Direct contact with acidic and corrosive powders can cause severe burns to the cornea.[2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[5][7] | Fine powders can easily become airborne and irritate mucous membranes in the respiratory tract. |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[2] | Naphthalene is a known carcinogen, and this classification is extended as a precaution.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][7] | Chlorinated aromatic compounds are often persistent and bioaccumulative.[4] |
The Core Safety Workflow
Effective management of this hazardous chemical requires a systematic approach. The following workflow outlines the critical decision-making and operational stages, from planning to disposal. This ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for the safe handling of (4-Chloronaphthalen-1-yl)methanamine hydrochloride.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the final and most critical barrier between the researcher and the chemical. The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied.
Table 2: PPE Selection Guide
| Body Area | Required PPE | Standard/Specification | Causality and Key Considerations |
| Eyes & Face | Chemical splash goggles and a full-face shield.[2] | ANSI Z87.1 (US) or EN 166 (EU).[5][6] | Protects against dust particles and potential splashes of solutions. A face shield is mandatory when handling larger quantities or when there is a risk of violent reaction.[2][8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene).[9][10] | EN 374 (EU).[11] | Provides a barrier against skin contact. Nitrile gloves offer good protection for incidental contact.[10] Always inspect gloves for tears before use and wash hands after removal.[12] For prolonged contact or immersion, consult the manufacturer's compatibility chart. |
| Body | Flame-retardant lab coat. | N/A | Protects skin and personal clothing from contamination. A fully buttoned lab coat is the minimum requirement.[13] For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[13] |
| Respiratory | NIOSH-approved respirator. | N/A | Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient.[8] A half-mask or full-face respirator with P100 (particulate) and organic vapor/acid gas cartridges is recommended to protect against both dust and potential vapors.[2] |
| Feet | Closed-toe, liquid-resistant shoes. | N/A | Protects feet from spills. The entire foot must be covered.[8] |
Procedural Guidance for Safe Handling
Step-by-Step PPE Donning and Doffing Procedure
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a seal check and put on the respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a peel-off method without touching the outside with bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove from the back of the head.
-
Body Protection: Unfasten the lab coat and roll it outwards, containing the contaminated surface.
-
Respirator: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
General Handling Protocols
-
Engineering Controls: All work, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]
-
Avoid Dust Generation: Use techniques that minimize the creation of airborne dust.[5]
-
Ignition Sources: Avoid smoking, naked lights, or other ignition sources in the handling area.[2]
-
Incompatible Materials: Store and handle away from strong oxidizing agents to prevent violent reactions.[2][3]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands before breaks and at the end of the workday.[6][15]
Emergency and Disposal Operations
Spill Response Plan
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate personnel. Move upwind of the spill.[5]
-
Don PPE: Before re-entering the area, don the full set of recommended PPE, including respiratory protection.
-
Containment: Prevent the spill from entering drains or water courses.[5]
-
Cleanup:
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Seal the waste container and label it clearly as "Hazardous Waste: (4-Chloronaphthalen-1-yl)methanamine hydrochloride".[16]
Exposure First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes.[14][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[14]
Waste Disposal Plan
All waste containing (4-Chloronaphthalen-1-yl)methanamine hydrochloride, including contaminated PPE and cleaning materials, is considered hazardous waste.
-
Waste Segregation: Collect all waste in a dedicated, properly labeled, and sealed container for halogenated organic waste.[16] Do not mix with other waste streams.[16]
-
Container Management: Ensure the waste container is kept closed and is in a secondary containment bin.
-
Disposal Method: The standard and required method for disposal is through a licensed hazardous waste disposal company.[16] The preferred method of destruction is high-temperature incineration with appropriate scrubbers to handle the resulting acid gases.[16]
-
Empty Containers: Containers that held the chemical must be treated as hazardous waste. The first rinse should be collected as hazardous waste.[16]
References
- Santa Cruz Biotechnology. (n.d.). 1-(Chloromethyl)naphthalene Safety Data Sheet.
- Angene Chemical. (2024). (4-Chlorophenyl)(phenyl)
- FUJIFILM Wako Pure Chemical Corporation. (2023).
- Thermo Fisher Scientific. (2009).
- TargetMol. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
